Lanthanum;nickel
Description
Historical Development and Contemporary Significance of Lanthanum-Nickel Intermetallics and Oxides
The study of lanthanum-nickel systems has a rich history, with early investigations focusing on the fundamental phase diagrams and crystal structures of intermetallic compounds. A pivotal moment in the historical development of these materials was the discovery of the hydrogen absorption capabilities of LaNi₅ in the 1970s. This breakthrough established LaNi₅ as a prototypical hydrogen storage material, capable of reversibly absorbing and desorbing large amounts of hydrogen at near-ambient conditions. scientific.netmdpi.comconfer.cz This discovery spurred extensive research into La-Ni alloys for applications in hydrogen-powered vehicles and energy storage systems. rsc.orgaemree.comnoahchemicals.com
In parallel, the exploration of lanthanum-nickel oxides has led to significant advancements in catalysis and electronics. Lanthanum nickelate (LaNiO₃), with its perovskite structure, has been a subject of interest for its metallic conductivity and catalytic activity. ill.eujps.jp Research into LaNiO₃ and its derivatives has been driven by their potential use as catalysts in various chemical reactions, including the steam reforming of methane (B114726) for hydrogen production and as cathode materials in solid oxide fuel cells (SOFCs). researchgate.netscirp.org The development of various synthesis techniques, such as solid-state reactions, sol-gel processes, and hydrothermal methods, has been crucial in producing high-purity and nanostructured lanthanum-nickel oxides with enhanced properties. scientific.net
The contemporary significance of lanthanum-nickel compounds is underscored by their role in addressing key technological challenges. La-Ni intermetallics remain at the forefront of research for solid-state hydrogen storage, a critical technology for a future hydrogen economy. rareearths.comstanfordmaterials.com Lanthanum-nickel oxides are being actively investigated for next-generation energy conversion and storage devices, including more efficient fuel cells and potentially even as components in advanced memory devices. rsc.orgicn2.cat Furthermore, their catalytic properties are being harnessed for environmental applications, such as the treatment of wastewater. researchgate.net
Overview of Distinct Lanthanum-Nickel Phases and Their Structural Classes
The lanthanum-nickel system is characterized by a variety of stable and metastable phases, each with a unique crystal structure that dictates its physical and chemical properties. These can be broadly categorized into intermetallic compounds and oxides.
Intermetallic Compounds: The most prominent intermetallic compound is LaNi₅ , which crystallizes in the hexagonal CaCu₅-type structure with the P6/mmm space group. mdpi.comresearchgate.net This structure consists of alternating layers of La and Ni atoms, creating interstitial sites that can readily accommodate hydrogen atoms, leading to the formation of hydrides like LaNi₅H₆. mdpi.com Other intermetallic phases in the La-Ni system include LaNi, LaNi₂, LaNi₃, and La₂Ni₇, each with its own distinct crystal structure. The introduction of a third element, such as indium or silicon, can lead to the formation of ternary compounds with even more complex structures. researchgate.netacs.org
Oxides: Lanthanum and nickel form a series of complex oxides, primarily categorized into two main structural classes: perovskites and Ruddlesden-Popper phases.
Perovskite Structure: Lanthanum nickelate (LaNiO₃) adopts the perovskite ABO₃ structure. In its ideal cubic form, it belongs to the Pm-3m space group, featuring a network of corner-sharing NiO₆ octahedra with lanthanum ions occupying the 12-fold coordinated sites. materialsproject.org However, depending on the synthesis conditions, LaNiO₃ can also exhibit a rhombohedral structure. scientific.netresearchgate.net The perovskite structure is responsible for the metallic conductivity and catalytic properties of LaNiO₃. ill.eujps.jp
Ruddlesden-Popper Phases: This series of layered perovskites has the general formula Laₙ₊₁NiₙO₃ₙ₊₁, where 'n' represents the number of perovskite-like LaNiO₃ layers separated by a LaO rock-salt layer. researchgate.netresearchgate.net
For n=1, we have La₂NiO₄ , which has a K₂NiF₄-type structure. materialsproject.org This structure consists of single layers of NiO₆ octahedra separated by LaO layers. rsc.org It can exist in different crystallographic forms, including tetragonal (I4/mmm or P4₂/ncm) and orthorhombic (Fmmm) structures, depending on temperature and oxygen stoichiometry. materialsproject.orgjps.jpacs.org
Higher-order members include La₃Ni₂O₇ (n=2) and La₄Ni₃O₁₀ (n=3), which contain double and triple layers of NiO₆ octahedra, respectively. researchgate.netacs.org These layered structures exhibit interesting electronic and ionic transport properties, making them promising for applications in SOFCs. core.ac.ukrsc.org
Current Research Landscape and Future Trajectories for Lanthanum-Nickel Compounds
The current research on lanthanum-nickel compounds is highly active and multifaceted, with a strong focus on enhancing their performance for specific applications.
For lanthanum-nickel intermetallics , a significant area of research involves improving the hydrogen storage properties of LaNi₅-based alloys. This includes efforts to enhance their hydrogen storage capacity, kinetics, and cycling stability. scientific.netrsc.org Researchers are exploring the effects of substituting La or Ni with other elements to tailor the thermodynamic properties of the hydrides and to improve their resistance to degradation. rsc.org The development of nanostructured La-Ni alloys is another promising avenue to accelerate hydrogen absorption and desorption rates.
In the realm of lanthanum-nickel oxides , a major research thrust is the development of advanced materials for energy and environmental applications. There is a strong focus on LaNiO₃ and related perovskites as catalysts for various reactions, including the dry reforming of methane to produce syngas. mdpi.com Research is also directed at improving the performance of Ruddlesden-Popper phases as cathode materials for intermediate-temperature solid oxide fuel cells (IT-SOFCs). researchgate.netcore.ac.uk This involves optimizing their composition and microstructure to enhance their electrical conductivity and catalytic activity for the oxygen reduction reaction. rsc.org Recent studies have also begun to explore the memristive properties of La₂NiO₄/LaNiO₃ bilayers, opening up possibilities for their use in next-generation non-volatile memory devices. rsc.orgicn2.cat
Structure
2D Structure
Properties
CAS No. |
12196-72-4 |
|---|---|
Molecular Formula |
LaNi |
Molecular Weight |
197.599 g/mol |
IUPAC Name |
lanthanum;nickel |
InChI |
InChI=1S/La.Ni |
InChI Key |
DOARWPHSJVUWFT-UHFFFAOYSA-N |
SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[La] |
Canonical SMILES |
[Ni].[La] |
Other CAS No. |
99775-00-5 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Fabrication Techniques for Lanthanum Nickel Materials
Bulk Synthesis Approaches for Intermetallic and Oxide Phases
Bulk synthesis methods are foundational for producing large quantities of lanthanum-nickel intermetallic and oxide compounds. These techniques are essential for applications requiring substantial material volumes with uniform composition.
Arc Melting and Induction Melting for Controlled Stoichiometry
Arc melting and induction melting are primary techniques for synthesizing lanthanum-nickel intermetallic compounds with precise stoichiometric control. These methods involve melting high-purity lanthanum and nickel (and often other elements) together in a controlled, inert atmosphere.
Arc Melting: This technique uses an electric arc to melt the constituent metals. For instance, to create ternary intermetallic compounds like LaNi₅₋ₓAlₓ, high-purity lanthanum, nickel, and aluminum are melted in a furnace under an inert atmosphere. google.com The process often involves melting the charge multiple times to ensure homogeneity. For example, a LaNi₄.₆Al₀.₄ alloy was prepared by melting the charge three times with a tungsten electrode under an argon atmosphere. google.com Similarly, the synthesis of LaNi₂ can be achieved by melting stoichiometric amounts of La (99.9%) and Ni (99.99%) under argon, repeating the melting process 3 to 5 times. vulcanchem.com This method is also used for producing alloys with more complex compositions, such as lanthanum-nickel-tin alloys, where small ingots are created in an arc melter using a high-current electronic arc. eurekalert.org
Induction Melting: In this method, the heat required for melting is generated by electromagnetic induction. It is also a suitable method for preparing ternary intermetallic compounds of lanthanum, nickel, and aluminum. google.com
A crucial step following melting is homogenization, which involves annealing the alloy at a temperature below its melting point in a vacuum for an extended period. This ensures a uniform composition throughout the sample. google.com For example, a LaNi₄.₆Al₀.₄ alloy was homogenized in an evacuated quartz capsule at 800°C for one week. google.com
Solid-State Reaction and Sintering Processes
Solid-state reaction, often followed by sintering, is a widely used method for producing polycrystalline lanthanum-nickel oxides and some intermetallics. This technique involves the reaction of solid precursors at high temperatures.
The synthesis of perovskite-type LaNiO₃ is a common example. It can be prepared by grinding together La₂O₃ and NiO, pressing the mixture into a pellet, and firing it at high temperatures (e.g., 850°C) in an oxygen atmosphere for an extended period, such as 72 hours. researchgate.net The calcination temperature is a critical parameter, with temperatures of 1000°C or higher often required to achieve phase purity in compounds like La₂NiO₄₊δ. vulcanchem.com For intermetallics like LaNi₃, direct reaction of lanthanum and nickel metals at 1200°C under an inert atmosphere is employed. vulcanchem.com
Sintering is the process of compacting and forming a solid mass of material by heat or pressure without melting it to the point of liquefaction. The sintering temperature can be determined by techniques like Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC). researchgate.net For LaNiO₃-based cathodes in solid oxide fuel cells, the sintering temperature of the electrode can significantly impact its performance, with optimal temperatures around 1050°C leading to the lowest polarization resistance. ut.ac.ir
Nanostructured and Low-Dimensional Lanthanum-Nickel Material Fabrication
The fabrication of nanostructured and low-dimensional lanthanum-nickel materials has gained significant attention due to their unique properties and potential in advanced applications. These methods allow for precise control over particle size, morphology, and surface area.
Solution-Based Routes (e.g., Sol-Gel, Hydrothermal, Co-precipitation, Polymeric Precursor Methods)
Solution-based synthesis routes are versatile and cost-effective for producing nanostructured lanthanum-nickel materials.
Sol-Gel Method: This method involves the formation of a 'sol' (a colloidal suspension of solid particles in a liquid) which then evolves into a 'gel' (a solid-like network). LaNiO₃ nanopowders can be synthesized using the sol-gel method with citric acid as a chelating agent. researchgate.net This technique offers good control over the chemical composition and results in catalysts with good surface area and porosity. researchgate.net For instance, La-doped NiO nanostructures have been fabricated using a facile sol-gel technique. researchgate.netrsc.org The process can also be used to prepare highly oriented (100)-oriented lanthanum nickelate electrodes on various substrates. caltech.edu
Hydrothermal Method: This technique involves chemical reactions in aqueous solutions at high temperatures and pressures. It is an effective method for synthesizing La₂O₃ nanoparticles, offering adjustability of control parameters and the use of simple solvents to produce homogeneous crystals. mocedes.org A LaNiO₃ perovskite catalyst has been prepared using a coprecipitation-oxidation hydrothermal method, followed by calcination. researchgate.net
Co-precipitation: This is a simple and widely used method where a precipitate containing more than one substance is formed by the precipitation of a carrier substance. Nickel-doped lanthanum cerate nanomaterials (LaCe₁₋ₓNiₓO₃±δ) have been successfully synthesized using an ammonia-precipitation method. frontiersin.org In this process, nitrate (B79036) precursors are dissolved, and ammonia (B1221849) is added to precipitate the hydroxides, which are then calcined. frontiersin.org The co-precipitation method is also employed for synthesizing La₂NiO₄₊δ, where parameters like the OH⁻/NO₃⁻ molar ratio and calcination temperature are crucial for obtaining the desired phase. vulcanchem.comut.ac.ir
Polymeric Precursor Methods (e.g., Pechini Method): The Pechini method is a popular solution-based route known for its simple operation, controllable stoichiometry, and high product purity. mdpi.com It is used to prepare LaNiO₃ oxides for applications like steam reforming of methane (B114726). researchgate.netmdpi.com
The following table summarizes typical conditions for various solution-based synthesis methods.
| Synthesis Method | Compound | Precursors | Key Parameters | Resulting Material |
| Sol-Gel | LaNiO₃ | Lanthanum nitrate, Nickel nitrate, Citric acid | Chelating agent, Calcination temperature | Nanopowders with good surface area researchgate.netresearchgate.net |
| Sol-Gel | La-doped NiO | Nickel nitrate, Lanthanum nitrate | Doping concentration | Nanostructures researchgate.netrsc.org |
| Hydrothermal | LaNiO₃ | Lanthanum hydroxide (B78521), Nickel hydroxide | Temperature, Pressure | Perovskite catalyst researchgate.net |
| Co-precipitation | LaCe₁₋ₓNiₓO₃±δ | Lanthanum nitrate, Cerium nitrate, Nickel nitrate | pH (9-11), Calcination at 500°C | Nanomaterials frontiersin.org |
| Co-precipitation | La₂NiO₄₊δ | Lanthanum nitrate, Nickel nitrate | OH⁻/NO₃⁻ molar ratio (1.25), Calcination at 1000°C | Ruddlesden-Popper phase vulcanchem.comut.ac.ir |
| Pechini Method | LaNiO₃ | Lanthanum nitrate, Nickel nitrate, Citric acid, Ethylene glycol | Calcination temperature | High purity oxides mdpi.com |
Vapor Phase Deposition Techniques (e.g., Sputtering, Chemical Vapor Deposition, Molecular Beam Epitaxy)
Vapor phase deposition techniques are used to grow high-quality thin films of lanthanum-nickel compounds, which are essential for electronic and optical applications.
Sputtering: This physical vapor deposition (PVD) method involves ejecting material from a target onto a substrate. High-purity Lanthanum Nickel and Lanthanum Nickel Oxide sputtering targets are used to create thin films for semiconductor, chemical vapor deposition (CVD), and PVD applications. americanelements.comamericanelements.comsamaterials.com The sputtering technique can produce epitaxial perovskite-structured films, such as bismuth lanthanum nickel titanate thin films on Pt(100)/MgO(100) substrates. aip.org
Chemical Vapor Deposition (CVD): CVD is a process where a solid material is deposited from a gaseous phase. Lanthanum nickel sputtering targets are utilized in CVD processes for various applications. americanelements.comamericanelements.com
Molecular Beam Epitaxy (MBE): MBE is a sophisticated technique for growing high-quality, single-crystal epitaxial films. It has been used to synthesize atomically smooth La₂₋ₓSrₓNiO₄ epitaxial films and Ruddlesden-Popper nickelates (Laₙ₊₁NiₙO₃ₙ₊₁) with n up to 5. beilstein-journals.orgaip.org This layer-by-layer deposition technique is crucial for creating metastable structures that are not achievable by other methods. aip.org High-quality precursor La₀.₈Sr₀.₂NiO₃ films have also been synthesized using oxide molecular beam epitaxy (OMBE) by optimizing growth parameters.
Mechanical Alloying and High-Energy Ball Milling for Composite Formation
Mechanical alloying and high-energy ball milling are solid-state powder processing techniques that involve repeated welding, fracturing, and rewelding of powder particles in a high-energy mill. nih.gov These methods are particularly useful for producing amorphous alloys and nanostructured composites.
Crystalline LaNi₅ powder has been synthesized by mechanical alloying of the constituent metals followed by annealing. capes.gov.br This process can also be used to create nanocomposites, such as Mg–10at.% LaNi₅, by milling MgH₂ and LaNi₅ together. scholarsportal.info The milling process can lead to the formation of new phases, like Mg₂Ni. scholarsportal.info
High-energy ball milling has been employed to prepare Al-La-Ni-Fe amorphous alloys. For example, the Al₈₂La₁₀Ni₄Fe₄ alloy became completely amorphous after 350 hours of milling. researchgate.net A two-step milling procedure has been shown to be effective for forming ternary phases like LaNi₄.₂₅Al₀.₇₅, where lanthanum and nickel are first milled together, and then aluminum is added and milled further. unt.edu
The table below provides examples of parameters used in mechanical alloying.
| Material System | Milling Equipment | Milling Conditions | Outcome |
| La + Ni | Not specified | Followed by two-step annealing (723 K in H₂, 1273 K in He) | Crystalline LaNi₅ powder capes.gov.br |
| MgH₂ + LaNi₅ | High-energy ball mill | Dry milling or with heptane | Mg–10at.% LaNi₅ nanocomposite with nanocrystalline structure scholarsportal.info |
| Al + La + Ni + Fe | Planetary ball-mill (AGO-2) | 350 hours at 300 rpm | Completely amorphous Al₈₂La₁₀Ni₄Fe₄ alloy researchgate.net |
| La + Ni + Al | Attritor mill | Two-step: La+Ni milled for 29h, then Al added and milled for 17h | Ternary LaNi₄.₂₅Al₀.₇₅ phase unt.edu |
Post-Synthetic Treatments and Elemental Substitution Strategies
Post-synthetic modifications are critical for tailoring the properties of lanthanum-nickel materials, particularly the widely studied LaNi₅ alloy and its derivatives. These treatments, including annealing, surface engineering, and elemental substitution, are employed to enhance performance characteristics such as hydrogen storage capacity, cycling stability, and catalytic activity.
Annealing and Microstructure Evolution Studies
Annealing, or heat treatment, is a vital post-synthesis process used to modify the microstructure of lanthanum-nickel alloys, which in turn influences their macroscopic properties. The process typically involves heating the alloy to a specific temperature, holding it there for a period, and then cooling it. This can lead to phase transformations, grain growth, and the release of microstrains induced during synthesis, such as mechanical alloying. researchgate.net
Research on La-Mg-Ni alloys, which are composed of LaNi₅ and LaNi₃ phases, has shown that heat treatment significantly impacts electrochemical properties. ysxbcn.com For instance, when an alloy with 1.09% Mg by mass is annealed at 900 °C for 4 hours, its discharge capacity can exceed 380 mA·h/g. ysxbcn.com However, exceeding this temperature can lead to the formation of undesirable secondary phases and a decrease in discharge capacity. ysxbcn.com Similarly, long annealing times can also reduce capacity due to the volatilization of elements like Mg. ysxbcn.com The primary effect of annealing is the homogenization of the elemental distribution and the potential dissolution of deleterious phases.
Thermal aging studies on hydrides of manganese-substituted LaNi₅ (LaNi₅₋ₓMnₓ) reveal the stability of these materials. For example, the hydride of LaNi₄.₆Mn₀.₄ shows no significant disproportionation after thermal aging at 523K for 280 hours, retaining its hydrogen storage properties. osti.gov In contrast, the LaNi₃.₅Mn₁.₅ hydride, when aged at 623K for the same duration, shows significant degradation, with its hydrogen capacity dropping from an H/M value of 0.75 to approximately 0.15. osti.gov This degradation is accompanied by the disproportionation into lanthanum dihydride, metallic Ni, and Mn phases. osti.gov
The annealing of mechanically alloyed LaNi₅, which initially exists in a nanocrystalline state, results in grain growth and a reduction in microstrain. researchgate.net While the as-milled compound absorbs little hydrogen reversibly, annealing increases its storage capacity. researchgate.net
Table 1: Effects of Annealing on Lanthanum-Nickel Alloy Properties
| Alloy Composition | Annealing Conditions | Observed Microstructural/Phase Changes | Impact on Performance | Reference(s) |
| La-Mg-Ni (1.09% Mg) | 900 °C for 4 h | Match in abundance of LaNi₅ and LaNi₃ phases. | Discharge capacity > 380 mA·h/g. | ysxbcn.com |
| La-Mg-Ni (1.09% Mg) | > 900 °C | Formation of secondary phases. | Decreased discharge capacity. | ysxbcn.com |
| LaNi₄.₆Mn₀.₄ Hydride | 523 K for 280 h | No observable disproportionation. | Retained hydrogen storage properties. | osti.gov |
| LaNi₃.₅Mn₁.₅ Hydride | 623 K for 280 h | Disproportionation into LaH₂, Ni, and Mn phases. | Hydrogen capacity (H/M) reduced from 0.75 to ~0.15. | osti.gov |
| Mechanically Alloyed LaNi₅ | Annealing at 500 °C | Grain growth, release of microstrain. | Hydrogen storage capacity increased from 0.89 to 1.38 wt%. | researchgate.net |
Surface Engineering and Functionalization for Targeted Applications
The surface characteristics of lanthanum-nickel alloys are paramount, especially in applications like hydrogen storage and catalysis, as the surface is the primary interface for reactions. Surface engineering aims to modify this interface to improve kinetics, enhance catalytic activity, and protect against poisoning and corrosion.
A common issue with LaNi₅ is its susceptibility to oxidation, which can hinder hydrogen absorption. ias.ac.in Surface modification is a key strategy to overcome this. One effective method is the autocatalytic deposition of a catalytic layer, such as palladium (Pd), onto the alloy surface. ias.ac.in This approach has been shown to enhance activation kinetics. ias.ac.in For instance, Pd-coated LaNi₄.₈Sn₀.₂ exhibits improved hydrogen sorption properties. ias.ac.in The deposition of Pd is often more homogeneous on Sn-substituted alloys due to increased surface roughness. ias.ac.in
Another surface modification technique involves a two-step treatment, first with an aqueous solution of HF and KF·2H₂O, followed by a reaction with CuCl. x-mol.com This process, particularly when the second step is performed at 50 °C, results in the even distribution of Cu and Cu₂O particles on the alloy surface. x-mol.com This modification significantly enhances the electrochemical performance; an alloy treated with 12.5 wt.% CuCl at 50 °C showed a discharge capacity of 310 mAh/g at a current density of 50 mA/g, compared to 290 mAh/g for the untreated alloy. x-mol.com
Theoretical studies based on quantum mechanics indicate that the surfaces of LaNi₅ are prone to over-representation of lanthanum. frontiersin.org This La-rich surface readily interacts with molecules like CO, CO₂, and H₂O, which have stronger adsorption energies than H₂. frontiersin.org This leads to the blockage of active sites for hydrogen dissociation and the formation of surface oxides like La₂O₃ or hydroxides like La(OH)₃, which explains the degradation of hydrogen storage capacity upon exposure to impurities. frontiersin.org
In the realm of catalysis, lanthanum nickelates like LaNiO₃ and La₂NiO₄₊δ are gaining attention. Their surfaces can undergo reconstruction under reaction conditions. For example, La₂NiO₄₊δ spontaneously reacts with alkaline electrolytes to form a thin, amorphous (oxy)hydroxide layer on its surface. acs.orgnih.govacs.org This reconstructed layer, featuring under-coordinated nickel sites, has been shown to increase the material's activity for the oxygen evolution reaction (OER) by a factor of 45 compared to the pristine crystalline surface. nih.govacs.org
Table 2: Surface Modification Strategies for Lanthanum-Nickel Materials
| Material | Modification Method | Functional Layer/Change | Targeted Application | Performance Enhancement | Reference(s) |
| LaNi₄.₈Sn₀.₂ | Autocatalytic deposition in hypophosphite-based bath | Palladium (Pd) coating | Hydrogen Storage | Enhanced activation kinetics and hydrogen sorption. | ias.ac.in |
| LaNi₅ | Two-step: HF/KF·2H₂O treatment, then reaction with CuCl at 50 °C | Cu and Cu₂O particles | Ni-MH Batteries | Increased discharge capacity from 290 to 310 mAh/g (at 50 mA/g). | x-mol.com |
| La₂NiO₄₊δ | Spontaneous reaction with alkaline electrolyte | ~2 nm amorphous NiOₓ(OH)y:La layer | Electrocatalysis (OER) | OER activity increased by a factor of 45. | acs.orgnih.govacs.org |
Doping and Alloying Effects on Phase Stability and Performance
Elemental substitution, or doping/alloying, is a powerful and widely used strategy to fine-tune the properties of LaNi₅-based materials. By partially replacing lanthanum or, more commonly, nickel with other metallic elements, it is possible to modify the alloy's crystal structure, phase stability, and ultimately its performance in applications like Ni-MH batteries and hydrogen storage. mdpi.comscielo.br
A primary effect of substituting Ni with larger atoms is an increase in the crystal lattice volume. mdpi.com Elements like tin (Sn), cobalt (Co), aluminum (Al), and manganese (Mn) are known to expand the unit cell. mdpi.comnih.gov This expansion generally leads to a decrease in the hydrogen absorption/desorption plateau pressure, which enhances hydrogen storage properties by creating more stable hydrides. mdpi.com For instance, the partial substitution of Ni with Sn in LaNi₅₋ₓSnₓ alloys leads to a larger unit cell volume and a significant decrease in plateau pressure. mdpi.com
The choice of substituent element has a distinct impact on performance.
Cobalt (Co), Aluminum (Al), and Manganese (Mn) are common substitutes for Ni in commercial alloys. They are known to increase the cell volume, reduce volume expansion during hydriding, and decrease the corrosion rate, which leads to higher electrochemical capacity and improved cycle life. mdpi.comscielo.br The alloy LaNi₂.₅Co₂.₅, for example, shows high durability as a negative electrode. osti.gov
Tin (Sn) substitution also improves stability during absorption-desorption cycling and can significantly enhance the electrochemical discharge capacity. mdpi.com For example, LaNi₄.₅₈Sn₀.₄₂ has reached a maximum discharge capacity of 300 mA/g. mdpi.com
Chromium (Cr) has also been investigated as a substituent to optimize performance. researchgate.net
These substitutions typically maintain the hexagonal CaCu₅-type crystal structure of the parent LaNi₅ alloy. mdpi.com The shift in diffraction peaks to lower angles in X-ray diffraction patterns confirms the lattice expansion caused by the incorporation of larger atoms like Sn. mdpi.com The improved performance of these alloyed materials, such as the higher discharge capacity, is often directly attributed to this increased crystal cell volume. mdpi.com
Table 3: Effects of Doping/Alloying on LaNi₅-Based Materials
| Base Alloy | Alloying Element (M) | Resulting Compound | Change in Unit Cell Volume | Key Performance Improvement | Reference(s) |
| LaNi₅ | Sn | LaNi₄.₈Sn₀.₂ / LaNi₄.₇Sn₀.₃ | Increased | Decreased plateau pressure, improved cycling stability. | mdpi.com |
| LaNi₅ | Co, Al | LaNi₄.₃Co₀.₄Al₀.₃ | Increased | Increased electrochemical capacity and cycle life, faster kinetics. | mdpi.com |
| LaNi₅ | Mn, Co | LaNi₄Mn₀.₅Co₀.₅ | Increased | Improved kinetics of hydrogen absorption. | nih.gov |
| LaNi₅ | Al | LaNi₅₋ₓAlₓ | Increased | Lowered plateau pressure. | scielo.brosti.gov |
| LaNi₅ | Co | LaNi₅₋ₓCoₓ | Increased | Lowered plateau pressure, more stable hydride. | osti.govresearchgate.net |
| LaNi₅ | Cr | LaNi₅₋ₓCrₓ | - | Improved cycle life. | osti.gov |
| LaNi₅ | Fe | LaNi₅₋ₓFeₓ | - | Enhanced storage capacity. | researchgate.net |
Advanced Characterization and Elucidation of Lanthanum Nickel Systems
Crystallographic and Microstructural Analysis
A thorough understanding of the atomic arrangement and microscopic morphology is fundamental to comprehending the behavior of La-Ni alloys. Techniques providing insights from the angstrom to the micron scale are crucial for establishing structure-property relationships.
High-Resolution X-ray Diffraction (XRD) and Neutron Diffraction for Phase Identification and Lattice Parameter Refinement
High-resolution X-ray diffraction (XRD) and neutron diffraction are indispensable tools for identifying the crystalline phases present in lanthanum-nickel systems and for precisely determining their lattice parameters. osti.gov
The archetypal compound, LaNi₅, crystallizes in the hexagonal CaCu₅-type structure, belonging to the P6/mmm space group (No. 191). wikipedia.orgresearchgate.net Typical lattice parameters for LaNi₅ are approximately a = 5.013 Å and c = 3.987 Å. researchgate.netnih.gov However, these can vary depending on the synthesis method and stoichiometry. For instance, another report cites values of a = 5.11 pm and c = 3.97 pm. wikipedia.org First-principles calculations have yielded lattice parameters of a = 5.001 Å and c = 3.986 Å, which show good agreement with experimental data. frontiersin.org
Neutron diffraction is particularly valuable for studying La-Ni hydrides, as it can accurately locate the hydrogen/deuterium atoms within the crystal lattice. Upon hydrogen absorption, LaNi₅ undergoes a phase transformation. For example, LaNi₅H₆ exhibits a trigonal unit cell with the space group P31m (No. 157) and lattice parameters of a = 5.410 Å and c = 4.293 Å. researchgate.netnih.gov In situ neutron diffraction studies have been instrumental in observing the phase transformations during electrochemical charging, showing the negative electrode, a LaNi₅-based alloy, transforming first to an intermediate γ phase and then to a β phase. cambridge.org
Rietveld refinement of both XRD and neutron diffraction data allows for the precise determination of structural parameters, including lattice constants, atomic positions, and site occupancies. cambridge.orgresearchgate.net This level of detail is critical for understanding phenomena such as the preferential occupation of crystallographic sites by substituting elements, like manganese in LaNi₅₋ₓMnₓ, which favors the 3g site. aip.org
The following table summarizes the crystallographic data for some common lanthanum-nickel phases:
| Compound | Crystal System | Space Group | a (Å) | c (Å) | Reference |
| LaNi₅ | Hexagonal | P6/mmm (No. 191) | 5.013 | 3.987 | researchgate.netnih.gov |
| LaNi₅ | Hexagonal | P6/mmm (No. 191) | 5.11 | 3.97 | wikipedia.org |
| LaNi₅H₆ | Trigonal | P31m (No. 157) | 5.410 | 4.293 | researchgate.netnih.gov |
| La₂₁Ni₁₁Si₁₅ | Hexagonal | acs.org | |||
| La₁₅Ni₁₃Bi₅ | Hexagonal | P62m | 14.995 | 4.3421 | acs.org |
| La₉Ni₈Sn₅ | Hexagonal | P6₃/m | 23.870 | 4.433 | acs.org |
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology and Microstructural Elucidation
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and microstructure of lanthanum-nickel alloys. unavarra.esnanoscience.com SEM provides high-resolution images of the sample surface, revealing details about particle size, shape, and distribution. rsc.orgresearchgate.net For instance, SEM has been used to characterize the surface morphology of La-doped NiO nanoparticles and to observe the microstructure of various La-Ni intermetallics. acs.orgrsc.org In studies of LaNi₅₋yAly alloys, SEM, in conjunction with electron microprobe analysis (EMPA), helped to identify the distribution and composition of constituent phases. osti.gov
TEM offers even higher magnification and resolution, allowing for the investigation of nanoscale features, including the identification of intermetallic phases through selected area electron diffraction (SAED). mdpi.com High-resolution TEM (HR-STEM) has been employed to study the surface reconstruction of lanthanum nickelate (La₂NiO₄₊δ) electrocatalysts, revealing the formation of a thin amorphous (oxy)hydroxide layer during the oxygen evolution reaction. acs.org This detailed microstructural information is crucial for understanding the performance and degradation mechanisms of these materials.
Synchrotron Radiation Techniques for In Situ and Operando Structural Studies
Synchrotron radiation provides extremely bright and focused X-ray beams, enabling in situ and operando studies of materials under real-time reaction conditions. sciopen.com This is particularly valuable for investigating the dynamic structural changes that occur in lanthanum-nickel systems, for example, during hydrogen absorption and desorption. nih.gov The high flux allows for rapid data collection, making it possible to track phase transitions and lattice parameter changes as they happen. nih.gov In situ synchrotron XRD has been used to study the behavior of LaNi₅ under high pressure, revealing decomposition into new hydride phases at elevated temperatures and pressures. nih.gov
Electronic Structure and Chemical State Probing
Understanding the electronic structure and the chemical states of lanthanum and nickel is key to deciphering the catalytic and magnetic properties of these materials. Spectroscopic techniques that probe core-level and valence electrons are essential in this regard.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the atoms on the surface of a material. bris.ac.ukresearchgate.net XPS has been widely applied to study the surface chemistry of lanthanum-nickel compounds. dbc.wroc.pl
In the study of lanthanum nickelate (La₂NiO₄₊δ) electrocatalysts, surface-sensitive XPS was crucial in identifying the chemical nature of the reconstructed surface layer. acs.org For LaNiO₃ thin films, XPS can be used to analyze the valence states of both lanthanum and nickel. researchgate.net The binding energies of the core-level electrons, such as La 3d and Ni 2p, provide information about their oxidation states. For example, analysis of the Ni 2p spectra can distinguish between Ni²⁺ and Ni³⁺ states. aip.org It has been observed that the surface of LaNi₅ is often enriched in lanthanum, which can form La₂O₃ and La(OH)₃. frontiersin.org This surface oxide layer plays a critical role in the material's interaction with gases like hydrogen. frontiersin.org
The following table shows representative XPS binding energy data for lanthanum and nickel in different compounds:
| Element | Orbital | Compound/State | Binding Energy (eV) | Reference |
| La | 3d₅/₂ | La₂O₃ | ~834 | researchgate.net |
| La | 3d₃/₂ | La₂O₃ | ~851 | researchgate.net |
| Ni | 2p₃/₂ | LaNiO₃ (Ni³⁺) | ~855 | |
| Ni | 2p₃/₂ | NiO (Ni²⁺) | ~853.7 | |
| O | 1s | La-O bond | ~529.95 | researchgate.net |
X-ray Absorption Spectroscopy (XAS) and X-ray Magnetic Circular Dichroism (XMCD) for Local Atomic and Electronic Structure
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local atomic and electronic structure of a material. nims.go.jpornl.gov The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the absorbing atom, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the bond distances and coordination numbers of neighboring atoms. XAS has been used to study the local environment of La and Ni in various alloys. nims.go.jp
X-ray Magnetic Circular Dichroism (XMCD) is a specialized XAS technique that uses circularly polarized X-rays to probe the magnetic properties of a material. stanford.eduresearchgate.net By measuring the difference in absorption between left- and right-circularly polarized X-rays, XMCD can provide element-specific information about the spin and orbital magnetic moments. stanford.eduresearchgate.net This technique is particularly useful for studying the magnetic behavior of 3d transition metals like nickel. stanford.edu
In La-Ni systems, XMCD can be used to investigate the magnetic ordering and the individual magnetic contributions of La and Ni atoms. For example, in La₂MnNiO₆, XMCD studies have shown that the Ni ions are in a divalent (Ni²⁺) state and that their magnetic moment decreases with increasing temperature, consistent with the material's high Curie temperature. aip.org In studies of LaNiO₃/La₀.₆₇Sr₀.₃₃MnO₃ (LNO/LSMO) heterostructures, XMCD has been used to probe the interfacial magnetism, revealing magnetization in the Ni atoms at the interface that is not present in bulk LNO. aip.orgosti.gov
Spectroscopic and Vibrational Characterization
Raman and Infrared Spectroscopy for Phonon Modes and Chemical Bonding Analysis
Vibrational spectroscopy techniques, such as Raman and Infrared (IR) spectroscopy, are essential for probing the structural and bonding characteristics of lanthanum-nickel systems by analyzing their phonon modes.
Raman Spectroscopy is a light scattering technique that is particularly sensitive to the vibrational modes of a material, which are quantized as phonons. For crystalline materials like lanthanum nickelates, the number and symmetry of these Raman-active modes are determined by the crystal's space group.
In the case of LaNiO₃, which typically possesses a rhombohedral (R-3c) crystal structure at room temperature, group theory predicts five Raman-active modes: A₁g + 4Eg. researchgate.netcsic.es The A₁g mode, in particular, is associated with the rotation of the NiO₆ octahedra and is a sensitive indicator of structural distortions. aps.org Its softening (a decrease in frequency) with increasing temperature suggests a decrease in the rhombohedral distortion as the structure approaches the ideal cubic perovskite phase. researchgate.netaps.org The Eg modes are related to other vibrations, including Ni-O bond bending and stretching. aps.org
The positions of these modes have been identified both experimentally and through theoretical calculations. Strain in epitaxial thin films of LaNiO₃ can induce new Raman modes not observed in bulk samples, signaling a reduction in crystal symmetry. aps.orglist.lu This makes Raman spectroscopy a powerful tool for investigating strain-induced phase transitions. uni.lulist.lucsic.es
| Mode | Calculated Position researchgate.net | Experimental Position (Thin Film) researchgate.net | Vibrational Assignment aps.org |
|---|---|---|---|
| Eg1 | 71 | 82 | Anti-parallel La displacements, Ni-O bond bending/stretching |
| Eg2 | 152 | 153 | Anti-parallel La displacements, Ni-O bond bending/stretching |
| A1g | 210 | 213 | Rotation of NiO₆ octahedra |
| Eg3 | 401 | 401 | Anti-parallel La displacements, Ni-O bond bending/stretching |
| Eg4 | 454 | 447 | Anti-parallel La displacements, Ni-O bond bending/stretching |
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations. compoundchem.commsu.edu The technique is complementary to Raman spectroscopy and is particularly useful for identifying specific chemical bonds. In lanthanum-nickel compounds, Fourier Transform Infrared (FTIR) spectroscopy is commonly used to identify the characteristic vibrations of metal-oxygen bonds.
The vibrational bands for inorganic materials are generally broader and appear at lower wavenumbers compared to organic compounds. sci-hub.se For lanthanum nickelates, absorption bands in the 400–700 cm⁻¹ range are typically attributed to the internal stretching motion of the Ni-O bonds within the NiO₆ octahedra. scientific.netnih.gov The presence and position of these bands can confirm the formation of the nickelate phase. scientific.netdntb.gov.ua Additionally, FTIR can detect other species, such as the O-H stretching vibration (around 3600 cm⁻¹) from adsorbed water or the formation of hydroxide (B78521) species on the material's surface. nih.govresearchgate.net
Investigation of Phase Transformations and Stability
The phase stability and transformations of lanthanum-nickel compounds are critical to their synthesis and application, as their functional properties are intrinsically linked to their crystal structure. These transformations are often studied as a function of temperature, pressure, atmosphere, and composition.
Thermal Stability and Decomposition: Lanthanum nickelate perovskite, LaNiO₃, is known to be metastable and undergoes decomposition at elevated temperatures, particularly under reducing or inert atmospheres. iucr.org In situ characterization techniques, such as high-temperature X-ray diffraction (XRD) and electron microscopy, have been crucial in mapping these transformations. nih.gov
A common decomposition pathway for LaNiO₃ involves a sequential reduction and loss of oxygen. The process often begins with the formation of oxygen-deficient phases (e.g., LaNiO₂.₇, LaNiO₂.₅) and proceeds through the formation of a Ruddlesden-Popper intermediate phase, La₂NiO₄. nih.govacs.org With further heating, this intermediate decomposes into lanthanum oxide (La₂O₃) and metallic nickel (Ni). nih.gov This exsolution of catalytically active Ni nanoparticles from the perovskite precursor is a key activation step for catalysts used in applications like methane (B114726) dry reforming. nih.govacs.org
| Step | Initial Phase | Transformation Product(s) | Typical Conditions |
|---|---|---|---|
| 1 | LaNiO₃ (Rhombohedral) | LaNiO₃ (Cubic) + Oxygen-deficient phases (LaNiO₃-δ) | Heating up to ~620 °C acs.org |
| 2 | LaNiO₃-δ | La₂NiO₄ (Ruddlesden-Popper) | Intermediate temperatures nih.govacs.org |
| 3 | La₂NiO₄ | La₂O₃ + Ni (metallic) | Higher temperatures (>700 °C) nih.gov |
Note: The exact transformation temperatures and intermediate phases can vary depending on the atmosphere and heating rate.
Phase Stability in Alloys: The La-Ni binary system features several stable intermetallic compounds, including LaNi₅, La₂Ni₇, LaNi₃, and LaNi, each with a specific range of thermal stability. asminternational.orgresearchgate.net The stability of these phases is crucial for applications like hydrogen storage. For example, LaNi₅-based alloys are known to decompose at temperatures above 400°C. scientific.net
The introduction of a third element can significantly alter the phase stability. For instance, substituting nickel with aluminum in LaNi₅ makes the compound unstable in a hydrogen atmosphere, leading to a disproportionation reaction where the original phase decomposes into lanthanum hydride (LaHₓ) and a Ni-Al intermetallic compound. researchgate.net Conversely, heating these disproportionated products in a vacuum can lead to a recombination of the original phase. researchgate.net The addition of elements like lanthanum to other alloy systems can also enhance thermal stability by forming stable secondary phases that restrict grain growth at high temperatures. mdpi.com The stability ranges of the various lanthanum nickelate phases (perovskite and Ruddlesden-Popper) are also dependent on oxygen partial pressure and temperature, as depicted in thermodynamic phase diagrams. researchgate.net
Strain-Induced Transformations: In thin-film applications, epitaxial strain from the substrate is a powerful tool for manipulating the crystal structure and inducing phase transformations. For LaNiO₃ thin films, both compressive and tensile strain can stabilize different crystalline symmetries that are not present in the bulk material. uni.lulist.lu These structural changes, identified through techniques like Raman spectroscopy and XRD, demonstrate that the phase landscape of lanthanum-nickel systems can be actively engineered to tune their properties. aps.orgcsic.es
Theoretical and Computational Investigations of Lanthanum Nickel Compounds
First-Principles Calculations for Electronic and Thermodynamic Properties
First-principles calculations, which are based on the fundamental laws of quantum mechanics, provide a powerful framework for predicting the intrinsic properties of materials without relying on empirical parameters.
Density Functional Theory (DFT) for Ground State Properties, Electronic Band Structure, and Orbital Contributions
Density Functional Theory (DFT) is a widely used first-principles method to investigate the ground-state properties of materials. In the context of lanthanum-nickel compounds, DFT calculations have been instrumental in determining their structural stability, electronic band structure, and the nature of chemical bonding.
For instance, in lanthanum nickelates (LaNiO₃), DFT has been employed to understand their metallic and paramagnetic nature down to low temperatures, a unique characteristic among rare-earth nickelates. ill.eu Theoretical studies suggest that the large ionic radius of lanthanum leads to less tilting of the NiO₆ octahedra, which in turn affects the electronic bandwidth and magnetic interactions. ill.eu Electrical resistivity and Hall effect measurements on single crystals have revealed that LaNiO₃ is a highly metallic and antiferromagnetic transition metal oxide, a rare combination that is likely influenced by strong local electronic correlations at the nickel sites. ill.eu
DFT calculations can also predict crucial properties like lattice oxygen mobility, which is a key factor in the performance of La-Ni based perovskite catalysts. mdpi.com Furthermore, DFT has been used to study the effects of doping on the electronic and structural properties of these materials. For example, substituting lanthanum with other lanthanides can create oxygen vacancies, enhancing catalytic activity. mdpi.com
Table 1: Selected DFT-Calculated Properties of La-Ni Compounds
| Compound | Property | Calculated Value | Reference |
|---|---|---|---|
| LaNiO₃ | Electronic State | Metallic, Paramagnetic | ill.eu |
| LaNiO₃ | Magnetic State | Antiferromagnetic | ill.eu |
| LaNi₀.₅Fe₀.₅O₃ | Phase | Rhombohedral/Orthorhombic | mdpi.com |
Ab Initio Molecular Dynamics (AIMD) Simulations for Dynamic Behavior and Phase Transitions
Ab initio molecular dynamics (AIMD) combines first-principles electronic structure calculations with molecular dynamics simulations to model the time evolution of a system of atoms. This technique is particularly useful for studying dynamic phenomena such as phase transitions and diffusion at finite temperatures.
While specific AIMD studies focused solely on binary La-Ni compounds are not prevalent in the provided results, the methodology has been successfully applied to similar material systems, demonstrating its potential. For example, AIMD has been used to explore Jahn-Teller distortions and phase transitions in LiNiO₂ as a function of temperature. chemrxiv.org These simulations revealed a transition from a static to a dynamic, displacive phase at higher temperatures. chemrxiv.org Similarly, AIMD has been employed to study phase transitions in titanium and its alloys by calculating free energies that include anharmonic contributions. mpie.deaps.org This approach allows for the accurate prediction of transformation temperatures. aps.org High-dimensional neural network potentials trained on AIMD data have also been developed to simulate condensed phases and phase transitions in nickel. osti.gov
The application of AIMD to La-Ni systems could provide valuable insights into their high-temperature behavior, including the mechanisms of phase transformations and the dynamics of atoms, which are crucial for applications like solid oxide fuel cells and catalysts.
Modeling of Defect Structures and Diffusion Mechanisms
The performance and stability of La-Ni compounds in various applications are often dictated by the presence and mobility of defects. Computational modeling provides a powerful means to investigate these phenomena at the atomic scale.
Point Defect Formation and Migration Energy Calculations
The formation and migration of point defects, such as vacancies and interstitials, are fundamental processes that govern mass transport and conductivity in materials. First-principles calculations are used to determine the energies associated with creating these defects and the energy barriers for their movement.
In materials like lanthanum-based perovskites, defect formation energies are calculated for various defect types (e.g., vacancies, interstitials, antisite defects) under different environmental conditions (e.g., oxygen-rich or oxygen-poor). acs.orgresearchgate.net For instance, in LaFeO₃, calculations have shown that under oxygen-rich conditions, cation vacancies are dominant, leading to p-type conductivity, while under oxygen-poor conditions, oxygen vacancies prevail, resulting in n-type conductivity. acs.orgresearchgate.net The formation energy of defects can be influenced by factors like biaxial lattice strain.
The migration energy of ions is another critical parameter that can be calculated. For example, in LaOBr, the migration energy for a bromide ion was calculated to be lower than that of an oxygen ion, indicating that bromide ion migration via a vacancy mechanism is more probable. rsc.org The development of predictive models, sometimes using artificial neural networks trained on calculated migration energy barriers, allows for the simulation of defect mobility in complex alloys.
Table 2: Calculated Defect Formation and Migration Energies in Lanthanum-Based Compounds
| Material | Defect/Process | Calculated Energy (eV) | Reference |
|---|---|---|---|
| LaFeO₃ | O₂-O₂ Migration Activation Energy | 0.58 | researchgate.net |
| LaOBr | Br⁻ Ion Migration Energy | 0.53 | rsc.org |
| LaOBr | O²⁻ Ion Migration Energy | 0.92 | rsc.org |
| LaBr₃ | Dominant Defect (p-type) | Lanthanum Interstitial | researchgate.net |
| LaBr₃ | Dominant Defect (n-type) | Lanthanum Vacancy | researchgate.net |
Atomistic Simulations of Interfacial Phenomena
Interfaces, including surfaces and grain boundaries, play a crucial role in the properties of polycrystalline materials. Atomistic simulations, often employing classical interatomic potentials or first-principles methods, are used to study the structure and behavior of these interfaces.
These simulations can predict the segregation of dopant atoms to interfaces, a phenomenon that can significantly alter the material's properties. nih.govresearchgate.netacs.org For example, in LiCoO₂, atomistic simulations have shown that the segregation energy of dopants increases with their ionic radius, with lanthanum exhibiting a high segregation energy. nih.govresearchgate.net This predicted enrichment of lanthanum at grain boundaries and surfaces was subsequently validated by experimental observations. nih.govresearchgate.net
The structure of the interface itself also influences segregation behavior. acs.org In some ternary alloy systems, different solute atoms may prefer to occupy different sites at a grain boundary, leading to a synergistic doping effect. arxiv.org Atomistic simulations can also be used to investigate the formation of interfacial structures, such as the binding of nickel atoms to oxygen from ceria in catalysts, which creates strong metal-support interactions. researchgate.net
Computational Design and Property Prediction Methodologies
The integration of computational modeling with experimental efforts has led to the development of methodologies for the rational design of new materials with tailored properties.
These approaches often involve high-throughput screening of a large number of potential compositions and the use of machine learning models to predict properties based on composition and structure. For instance, a general criterion to assess the printability of Ni-superalloys for additive manufacturing has been developed based on their composition, using a hybrid model built from experimental data. diva-portal.org Similarly, machine learning algorithms have been integrated with high-throughput experiments to establish a high-confidence phase prediction model for Ni-base superalloys. researchgate.net
In the context of lanthanum-based perovskites, a chemometric approach has been used to investigate the structure and solubility limits of high-entropy perovskites, providing a tool to predict these properties across a wide compositional space. rsc.org These predictive models can be trained on data from various sources, including experimental databases and first-principles calculations. openreview.netgoogle.com The goal is to accelerate the discovery and optimization of materials for specific applications by reducing the need for extensive trial-and-error experimentation. asme.org
Prediction of Phase Stability and Transformations under Varying Conditions
Theoretical calculations are crucial for resolving ambiguities in experimental phase diagrams and predicting the stability of various La-Ni compounds under different temperatures, pressures, and compositions.
Density Functional Theory (DFT) has been extensively used to determine the ground-state properties of La-Ni systems. For instance, DFT calculations have been employed to study the stability of ABy phases in the (La,Mg)–Ni ternary system, where conflicting experimental results existed for intermetallic compounds like La₂Ni₇ and La₅Ni₁ⲉ. acs.orgresearchgate.net By calculating the heats of formation, researchers can predict the most stable crystallographic symmetry (e.g., rhombohedral 3R or hexagonal 2H) at 0 K as a function of elemental composition. acs.orgresearchgate.net DFT has also been used to investigate the structural and electronic properties of phases like La₂O(CO₃)₂, showing that doping with nickel can lower the formation energy and enhance lattice stability. acs.org
The CALPHAD method is another powerful tool that leverages experimental data and thermodynamic models to calculate phase diagrams for multicomponent systems. researchgate.netcalphad2025.orgonera.fr This method has been applied to the Ni-Al-La ternary system to provide theoretical guidance for designing nickel-based superalloys containing lanthanum. mdpi.com Thermodynamic assessments of the H-La-Ni system have been performed using CALPHAD to model pressure-composition-temperature (p-c-T) curves, which are vital for hydrogen storage applications. researchgate.net These models can account for the solubility of hydrogen in different phases and predict the thermodynamic stability of various hydrides. researchgate.net
First-principles calculations also allow for the investigation of phase transformations. In NiTi-based shape memory alloys, the addition of lanthanum leads to the formation of LaNi and Ti₂Ni precipitates. mdpi.com The size and amount of these precipitates influence the internal stress of the material, which in turn affects the martensitic transformation temperatures. mdpi.com Computational models help to elucidate how compositional changes, such as the substitution of Ni with Al or Mn, alter the stability of the primary LaNi₅ phase and its hydrides. nih.gov
Table 1: Computational Predictions of Phase Stability in Lanthanum-Nickel Systems
| Compound/System | Computational Method | Investigated Property | Key Finding | Citation(s) |
|---|---|---|---|---|
| (La,Mg)₂Ni₇, (La,Mg)₅Ni₁ⲉ | Density Functional Theory (DFT) | Heat of formation, Phase stability | Predicts the most stable symmetry (3R or 2H) at 0 K based on composition. | acs.orgresearchgate.net |
| Ni-Al-La | CALPHAD | Isothermal sections, Phase equilibria | A new ternary phase, Ni₂AlLa, was identified and its stability confirmed at 800 °C. | mdpi.com |
| H-La-Ni | CALPHAD | p-c-T curves, Thermodynamic properties | Developed a thermodynamic model for the ternary system, crucial for hydrogen storage applications. | researchgate.net |
| LaNi₅H | First-principles calculations | Phonon distribution, Thermodynamic properties | Calculated frequency shifts due to interstitial hydrogen, providing insight into thermodynamic stability. | researchgate.net |
| Ni₅₀₋ₓTi₅₀Laₓ | Phase Diagram Analysis | Martensitic transformation | The formation of LaNi and Ti₂Ni precipitates with increasing La content alters the phase transformation temperatures. | mdpi.com |
| La-Ni-O | Equilibration with gas phase, Calorimetry | Enthalpy of formation, Thermal stability | Established decreasing thermal stability in the order La₃Ni₂O₇ > La₄Ni₃O₁₀ > LaNiO₃. | researchgate.net |
Rational Design of Functional Lanthanum-Nickel Materials for Optimized Performance
Computational simulations are a cornerstone of the rational design of materials, enabling scientists to predict the properties of novel compounds before their experimental synthesis. rsc.org This predictive power accelerates the discovery of advanced La-Ni materials for applications such as hydrogen storage and electrocatalysis.
For hydrogen storage, first-principles calculations are employed to understand how elemental substitutions affect the performance of LaNi₅-based alloys. nih.gov By modeling the surface stability and hydrogen adsorption properties, researchers can predict the effect of doping with elements like aluminum (Al) and manganese (Mn). nih.gov Calculations have shown that while Al substitution can improve stability, it may decrease the number of available sites for hydrogen adsorption, thereby slowing down the activation process. nih.gov Conversely, Mn doping can maintain the number of adsorption sites, making activation easier. nih.gov This theoretical guidance is invaluable for optimizing alloy compositions to achieve desired hydrogen absorption/desorption kinetics and storage capacities. mater-rep.com
In the field of electrocatalysis, DFT calculations have been instrumental in explaining the enhanced performance of La-Ni materials. A hydrogen processing strategy applied to bulk LaNi₅ was found to significantly improve its activity and stability for the oxygen evolution reaction (OER). nih.gov DFT calculations revealed that hydrogen treatment induces lattice distortion and grain refinement, which facilitates the reconstruction of the LaNi₅ surface into a highly active porous hetero-nanoarchitecture. nih.gov This rationalizes the observed performance boost by showing how the modified structure optimizes charge transfer and the adsorption of reaction intermediates. nih.gov
The design of complex oxides also benefits from computational approaches. Chemometric methods combined with experimental design can be used to investigate phase stability and properties in high entropy perovskites, such as La(CrMnFeCoNi)O₃. rsc.orgresearchgate.net These models can predict phase composition and structural geometry across a wide range of compositions, providing a powerful tool for designing materials with tailored functionalities. rsc.orgresearchgate.net Similarly, the rational design of new oxide ion conductors has been explored through the synthesis of solid solutions based on compounds like LaNiO₃ and LaGaO₃. mit.edu
Table 2: Computationally-Guided Design of Functional La-Ni Materials
| Designed Material / System | Intended Application | Computational Method | Design Strategy / Key Insight | Citation(s) |
|---|---|---|---|---|
| LaNi₅-based alloys (e.g., La-Ni-Al-Mn) | Hydrogen Storage | First-principles calculations (DFT) | Guided substitution of Ni with Al and Mn to tune hydrogen adsorption stability and activation kinetics. | nih.gov |
| Hydrogen-processed LaNi₅ | Oxygen Evolution Reaction (OER) Catalyst | Density Functional Theory (DFT) | Explained how hydrogen-induced lattice distortion leads to surface reconstruction into a more active catalytic phase. | nih.gov |
| La(CrMnFeCoNi)O₃ | High Entropy Perovskite Oxides | Chemometric modeling, Design of Experiments | Predicted phase stability and crystal structure over a large compositional space to tailor properties. | rsc.orgresearchgate.net |
| LaNiO₃-based solid solutions | Oxide Ion Conductors | Synthesis based on structural analogy | Explored solid solutions with LaGaO₃ to create new materials with potential for high ionic conductivity. | mit.edu |
| MgH₂-LaₘNiₙ composites | Hydrogen Storage | First-principles calculations | Investigated the catalytic mechanism of La-Ni alloy additions on the hydrogen sorption properties of MgH₂. | mater-rep.com |
Research on Functional Performance and Underlying Mechanisms in Lanthanum Nickel Materials
Catalytic and Electrocatalytic Applications
Beyond hydrogen storage, lanthanum-nickel compounds, particularly in their perovskite oxide form (LaNiO₃), exhibit significant potential as catalysts in various chemical reactions.
CO Oxidation:
Lanthanum-nickel perovskites (LaNiO₃) have demonstrated effectiveness as catalysts for the oxidation of carbon monoxide (CO) to carbon dioxide (CO₂). mdpi.comresearchgate.net The catalytic activity is influenced by the material's synthesis and calcination temperature, which affects its microstructural and surface properties. mdpi.com LaNiO₃ samples calcined at temperatures between 600 and 700 °C have shown complete CO conversion at around 240 °C. mdpi.com The substitution of nickel with cobalt in the LaNiO₃ structure can further enhance the catalytic activity for CO oxidation. researchgate.net
Methane (B114726) Reforming:
Lanthanum-nickel-based catalysts are extensively studied for methane reforming processes, including steam reforming and dry reforming, to produce synthesis gas (syngas), a mixture of hydrogen and carbon monoxide.
Methane Steam Reforming (MSR): The addition of lanthanum oxide (La₂O₃) to nickel-based catalysts supported on alumina (B75360) (Al₂O₃) improves their activity and stability for MSR. lew.ro The promoting effect of lanthana is attributed to a synergetic interaction with nickel. lew.ro A proposed redox mechanism involves the dissociative adsorption of water on the lanthana surface, with the resulting oxygenated species migrating to the nickel surface to react with adsorbed methane fragments. lew.ro
Methane Dry Reforming (DRM): In the dry reforming of methane with CO₂, nickel-based catalysts are effective but prone to deactivation from coke formation and sintering. mdpi.com The use of LaNiO₃ perovskites as catalyst precursors offers a solution. Upon reduction, these precursors form highly dispersed nickel nanoparticles on a lanthanum oxide support (Ni/La₂O₃), which are highly active and resistant to coke deposition. mdpi.comacs.org The presence of lanthanum can facilitate the gasification of coke deposits. mdpi.com A dual active-site mechanism has been proposed for Ni/La₂O₃ catalysts in DRM. acs.org In this mechanism, catalytic activity occurs at the interface between the nickel particles and lanthanum oxycarbonate (La₂O₂CO₃), which forms from the interaction of La₂O₃ with CO₂. The oxycarbonate species actively participate by reacting with deposited carbon, thereby regenerating the active nickel sites. acs.org Modifying the LaNiO₃ perovskite with elements like cerium or zirconium can further enhance catalytic performance by improving nickel dispersion and providing oxygen vacancies. mdpi.comcapes.gov.br
The following table summarizes the catalytic performance of lanthanum-nickel materials in these reactions:
| Reaction | Catalyst Type | Key Findings |
|---|---|---|
| CO Oxidation | LaNiO₃ Perovskite | Achieves complete CO conversion at ~240 °C. Activity is dependent on calcination temperature. mdpi.com |
| Methane Steam Reforming | La₂O₃-promoted Ni/Al₂O₃ | Lanthana promotes activity through a redox mechanism involving water dissociation. lew.ro |
| Methane Dry Reforming | Ni/La₂O₃ from LaNiO₃ | Highly dispersed Ni particles show high activity and coke resistance. mdpi.comacs.org A dual active-site mechanism involving Ni and La₂O₂CO₃ is proposed. acs.org |
Heterogeneous Catalysis Research
Active Site Identification and Structure-Activity Relationships
The catalytic efficacy of lanthanum-nickel materials is intrinsically linked to the nature and accessibility of their active sites. Research indicates that the active phase and its structure are highly dependent on the specific compound and the reaction conditions. In perovskite-type oxides like LaNiO₃ used for dry reforming of methane (DRM), the active phase is often a composite of metallic nickel (Ni⁰) and lanthanum oxycarbonate (La₂O₂CO₃). samaterials.com The dispersion of these metallic nickel particles on the lanthanum oxide-based support is a critical factor for catalytic performance. samaterials.com
In electrocatalysis, particularly the Oxygen Evolution Reaction (OER), the active sites can be dynamically formed. For Ruddlesden-Popper phase lanthanum nickel oxide (La₂NiO₄₊δ), a spontaneous surface reconstruction occurs in alkaline electrolytes. capes.gov.brresearchgate.net This process transforms the crystalline surface into a more active, amorphous nickel (oxy)hydroxide layer, NiOₓ(OH)ᵧ, which features an abundance of under-coordinated nickel sites. capes.gov.brresearchgate.netacs.org This reconstructed surface is identified as the key locus of enhanced OER activity, exhibiting a 45-fold increase compared to the pristine crystalline material. researchgate.netacs.org Conversely, for some systems like Ni-doped lanthanum carbonate, lanthanum itself has been identified as the primary active site for OER, with the role of nickel being the modulation of the electronic structure. researchgate.net
Table 1: Identified Active Sites in Lanthanum-Nickel Catalysts for Various Reactions
| Catalyst System | Reaction | Identified Active Site(s) | Key Structural Features |
|---|---|---|---|
| LaNiO₃ (derived) | Dry Reforming of Methane (DRM) | Metallic Nickel (Ni⁰) on La₂O₂CO₃ | Highly dispersed Ni particles; Strong metal-support interaction. samaterials.com |
| La-promoted Ni/Al₂O₃ | CO₂ Methanation | Ni⁰ nanoparticles and basic sites on La₂O₃ | Bifunctional surface with metallic and basic sites. aip.org |
| La₂NiO₄₊δ | Oxygen Evolution Reaction (OER) | Amorphous NiOₓ(OH)ᵧ layer | Under-coordinated Ni sites formed via in-situ surface reconstruction. capes.gov.bracs.org |
| Ni/La₂O₂CO₃ | CO₂ Hydrogenation | Ni–Oᵥ–La interfacial sites | Interfacial oxygen vacancies at the metal-oxide interface. repec.org |
Catalyst Deactivation and Regeneration Studies
The long-term stability of lanthanum-nickel catalysts is a significant challenge, with deactivation primarily occurring through three mechanisms: carbon deposition (coking), thermal degradation (sintering), and poisoning. acs.org
Coking: In high-temperature hydrocarbon reforming reactions, such as the dry reforming of methane or ethanol (B145695) steam reforming, the formation of carbonaceous deposits on the catalyst surface is a major cause of deactivation. samaterials.comacs.org This coke accumulation can block active sites and pores, hindering reactant access. samaterials.com However, lanthanum-containing catalysts often exhibit enhanced resistance to coking. femto-st.fr The formation of lanthanum oxycarbonate (La₂O₂CO₃) at the catalyst surface can facilitate the gasification of deposited carbon, thereby suppressing its accumulation. femto-st.fr For instance, in the dry reforming of methane, the reaction La₂O₂CO₃ + C → La₂O₃ + 2CO effectively removes coke from the interface between Ni and La₂O₂CO₃. femto-st.fr
Sintering: At the high temperatures typical of many catalytic processes, the active nickel nanoparticles can agglomerate into larger particles, a phenomenon known as sintering. femto-st.fracs.org This leads to a loss of active surface area and a decline in catalytic activity. The addition of lanthanum can mitigate sintering by increasing the dispersion of nickel particles and strengthening the metal-support interaction, which prevents their agglomeration. ill.eu However, thermal degradation can still occur, and it is often accelerated by the presence of steam. acs.org
Poisoning: Catalyst poisons can chemically adsorb onto active sites, rendering them inactive. acs.orgfrontiersin.org For lanthanum-nickel catalysts, sulfur compounds are a common poison. researchgate.netconfex.com Deactivation by H₂S poisoning has been observed to be rapid and, in some cases, irreversible. researchgate.net Another source of poisoning can be impurities from the catalyst precursors; for example, the use of lanthanum (III) chloride can lead to residual chlorine atoms binding to and blocking active nickel sites. frontiersin.org
Regeneration: Several strategies exist to regenerate deactivated lanthanum-nickel catalysts. For deactivation caused by coking, an oxidative treatment is often effective. acs.org Passing an oxidizing agent like air or CO₂ over the catalyst at elevated temperatures can burn off the deposited carbon, restoring activity. acs.orgconfex.com In some cases, this oxidative regeneration can even lead to an improvement in performance due to changes in the nature of the nickel centers caused by localized heating during carbon combustion. acs.org For catalysts poisoned by sulfur, treatment with a steam/hydrogen stream at high temperatures can be effective, although high temperatures may also promote sintering. confex.com The ability of some perovskite-based catalysts to undergo exsolution and redissolution of nickel nanoparticles suggests a potential for regenerative cycles. samaterials.com However, deactivation from certain poisons like H₂S or from severe sintering can be irreversible. researchgate.netrsc.org
Table 2: Summary of Deactivation and Regeneration of Lanthanum-Nickel Catalysts
| Deactivation Mechanism | Description | Common Regeneration Method |
|---|---|---|
| Coking (Carbon Deposition) | Blockage of active sites and pores by carbon filaments or films. samaterials.comacs.org | Oxidative treatment (e.g., with air, CO₂) to combust carbon deposits. acs.orgconfex.com |
| Sintering (Thermal Degradation) | Agglomeration of Ni nanoparticles into larger crystals, reducing active surface area. femto-st.fracs.org | Treatment with an oxidative CO₂ atmosphere. confex.com Often difficult to fully reverse. |
| Poisoning | Strong chemical adsorption of species (e.g., sulfur, chlorine) onto active sites. frontiersin.orgresearchgate.net | Steam/hydrogen stream for sulfur poisoning. confex.com May be irreversible depending on the poison. researchgate.net |
Electrocatalysis Research
Lanthanum-nickel oxides, particularly those with a perovskite or related structure, are extensively investigated for their electrocatalytic properties in energy conversion and storage systems. Their tunable electronic structures and mixed ionic-electronic conductivity make them promising candidates for various electrochemical reactions. frontiersin.orgfuelcellmaterials.com
Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER) Electrocatalysis
Lanthanum-nickel compounds have shown significant promise as electrocatalysts for water splitting, which involves both the Oxygen Evolution Reaction (OER) at the anode and the Hydrogen Evolution Reaction (HER) at the cathode.
For OER, lanthanum nickelates are considered highly active. LaNiO₃₋δ thin films have demonstrated high intrinsic activity, with an overpotential of 0.37 V required to achieve a current density of 0.1 mA/cm². acs.orgchemrxiv.org The Ruddlesden-Popper phase, La₂NiO₄₊δ, shows a remarkable enhancement in OER activity after treatment in an alkaline solution. acs.org This is attributed to a surface reconstruction that forms a highly active amorphous nickel (oxy)hydroxide layer. acs.org The resulting catalyst is among the most active OER catalysts reported. acs.org Hybrid materials, such as a nano-hybrid of NiO and calcium-doped lanthanum nickelate ((La₀.₆₁₃Ca₀.₃₈₇)₂NiO₃.₅₆₂), have also exhibited exceptionally high OER activity and stability, outperforming noble metal oxides like RuO₂. capes.gov.br Doping nickel into a lanthanum carbonate structure has also been shown to produce an efficient OER electrocatalyst, achieving a current density of 10 mA cm⁻² at an overpotential of 309 mV. acs.orgacs.org
For HER, research has also explored lanthanum-nickel materials. La₂NiO₄ nanoplates have been used for photocatalytic hydrogen evolution. researchgate.netrsc.org Interestingly, a significant synergistic effect was discovered when photocatalysis was coupled with piezocatalysis (using ultrasonic vibration). researchgate.netrsc.org The internal electric field generated by the piezoelectric effect in La₂NiO₄ facilitates the separation of photogenerated charges, dramatically boosting the hydrogen production rate to levels far exceeding either photocatalysis or piezocatalysis alone. researchgate.netrsc.org Under combined light illumination and ultrasonic vibration, La₂NiO₄ has achieved a hydrogen evolution rate of 1097 μmol h⁻¹ g⁻¹ without any sacrificial agents. researchgate.netrsc.org
Anode and Cathode Material Development for Solid Oxide Fuel Cells (SOFCs) and Electrolyzers
The mixed ionic and electronic conductivity (MIEC) of lanthanum-nickel oxides makes them highly suitable for use as electrodes in high-temperature solid oxide cells, including both Solid Oxide Fuel Cells (SOFCs) and Solid Oxide Electrolyzer Cells (SOECs). fuelcellmaterials.comresearchgate.net
In SOFCs, these materials are primarily developed as cathodes (air electrodes), where they must efficiently catalyze the oxygen reduction reaction (ORR). frontiersin.orgfuelcellmaterials.com Lanthanum nickelate (La₂NiO₄₊δ, LNO) is a promising cathode material, though its performance is significantly enhanced when used in composite structures. researchgate.netresearchgate.net For example, creating a layered cathode with a compact LNO interlayer between the electrolyte and the porous LNO electrode can reduce the area-specific resistance (ASR) substantially. researchgate.net Composites of LNO with doped ceria, such as La₂NiO₄₊δ–Ce₀.₅₅La₀.₄₅O₂₋δ (LNO-LDC), have also shown excellent performance. d-nb.info Other compositions like Lanthanum Nickel Cobaltite (LNC) are noted for their high conductivity and thermal stability, making them effective for improving cathode current collection. samaterials.comfuelcellmaterials.com
In SOECs, which are used for high-temperature electrolysis (e.g., of steam to produce hydrogen), lanthanum nickelates are primarily used as the oxygen electrode (anode). researchgate.net La₂NiO₄₊δ has been demonstrated as an efficient and durable oxygen electrode, showing lower degradation rates than the commercial standard La₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃₋ₓ (LSCF). researchgate.net Composite electrodes such as LNO mixed with 50 mol% lanthanum-doped ceria (LDC50) have shown current densities in electrolysis mode that are double that of standard LSM-YSZ electrodes. osti.gov The fuel electrode (cathode) in SOECs is commonly a Nickel-Yttria Stabilized Zirconia (Ni-YSZ) cermet. confex.comwikipedia.orgmdpi.com
Table 3: Performance of Lanthanum-Nickel Electrodes in Solid Oxide Cells
| Cell Type | Electrode | Material Composition | Key Finding |
|---|---|---|---|
| IT-SOFC | Cathode | La₂NiO₄₊δ (LNO) layered structure | ASR reduced from 7.4 to 1.0 Ωcm² at 700°C with a compact interlayer. researchgate.net |
| SOFC | Cathode | LSCF with 5 wt% NiO addition | Power density increased by 25.35% at 650°C. mdpi.com |
| RSOC | Oxygen Electrode | La₂NiO₄₊δ–30wt%Ce₀.₅₅La₀.₄₅O₂₋δ | Peak power density of 521 mW·cm⁻² (SOFC mode) and H₂ production of 220.03 mL·cm⁻²·h⁻¹ (SOEC mode) at 800°C. d-nb.info |
| SOEC | Oxygen Electrode | La₂NiO₄₊δ (LNO) | Higher durability and performance compared to standard LSCF electrodes. researchgate.net |
Charge Transfer Dynamics and Interfacial Phenomena in Electrochemical Systems
Understanding the charge transfer processes and interfacial phenomena at the electrode-electrolyte boundary is critical for optimizing the performance of lanthanum-nickel electrocatalysts. Electrochemical Impedance Spectroscopy (EIS) is a primary tool used to investigate these dynamics. femto-st.fracs.org
EIS studies on LaNiO₃ electrodes for battery applications have been used to distinguish between different resistance contributions, such as the charge-transfer resistance (Rct) occurring at the electrode-electrolyte interface and the diffusion processes within the electrode. femto-st.fr The analysis revealed that the electrochemical behavior is largely governed by the charge transfer rate and the real surface area of the electrode. femto-st.fr
In the context of OER on La₂NiO₄₊δ, EIS measurements have confirmed that the spontaneous surface reconstruction into an amorphous (oxy)hydroxide layer leads to a significant reduction in charge transfer resistance, which correlates with the observed enhancement in catalytic activity. acs.org Similarly, for Ni-doped La₂(CO₃)₂O microflowers, the enhanced OER activity is attributed to improved ion diffusion and charge transfer kinetics. acs.org The doping with a conductive metal like nickel can effectively tune the electronic conductivity and alter the charge transfer kinetics at the electrode-electrolyte interface. acs.org
Magnetism and Magnetocaloric Effects in Lanthanum-Nickel Intermetallics and Oxides
The magnetic properties of lanthanum-nickel compounds vary significantly depending on their stoichiometry, crystal structure, and the presence of dopants or absorbed hydrogen.
The intermetallic compound LaNi₅, famous for its hydrogen storage capabilities, is an exchange-enhanced Pauli paramagnet. capes.gov.br This means it does not possess a spontaneous magnetic moment but exhibits a relatively high magnetic susceptibility (4.6 x 10⁻⁶ EMU g⁻¹). capes.gov.br Upon absorbing hydrogen to form LaNi₅H₆, the susceptibility decreases. capes.gov.br However, this intrinsic behavior is often masked by the formation of superparamagnetic nickel precipitates on the surface due to decomposition, which can complicate magnetic measurements. capes.gov.br The application of a magnetic field has been found to enhance the hydrogen desorption process from LaNi₅, indicating an interplay between its magnetic state and hydrogen storage properties. africaresearchconnects.com
The perovskite oxide LaNiO₃ presents a more complex magnetic picture. While it has long been considered a material that remains metallic and paramagnetic down to very low temperatures, recent studies on high-quality single crystals have revealed that it is intrinsically a highly metallic and antiferromagnetic oxide, with a Néel temperature of 157 K. ill.eu
Substitution within the lanthanum-nickel framework significantly alters the magnetic properties. Replacing nickel with manganese in LaNi₅₋ₓMnₓ leads to a rapid decrease in bulk magnetization and the emergence of ferrimagnetic or ferromagnetic ordering, depending on the manganese content. aip.org Similarly, substituting lanthanum for iron in nickel-zinc (B8489154) ferrites (Ni₀.₄₂Zn₀.₅₈LaₓFe₂₋ₓO₄) leads to a decrease in the Curie temperature and remanent magnetization, which is attributed to the nonmagnetic nature of La³⁺ ions weakening the magnetic exchange interactions. aip.orgaip.org
First-principles calculations on novel La-Ni-p-element intermetallics suggest that significant electron transfer from lanthanum to the polyanionic nickel network results in paramagnetic-like behavior, which has been confirmed by magnetic measurements. acs.org In contrast, synthesizing nickel-core/carbon-shell nanotubes using a LaNi₅ alloy catalyst can produce a structure with strong ferromagnetic properties and a large coercivity, demonstrating that nanostructuring can induce dramatic changes in magnetic behavior. osti.gov
Investigation of Magnetic Phase Transitions and Ordering Phenomena
Lanthanum-nickel based materials exhibit a rich variety of magnetic behaviors, with phase transitions and ordering phenomena being highly dependent on stoichiometry and crystal structure. For instance, the intermetallic compound La₂Ni₇ is characterized by itinerant magnetism with a small ordered moment of approximately 0.15 μB per Ni atom, ordering below 65 K. aps.org Single-crystal studies have identified three distinct zero-field magnetic phase transitions at approximately 61.0 K, 56.5 K, and 42 K. aps.org Neutron diffraction studies revealed that the two higher-temperature phases possess similar, incommensurate propagation vectors but differ in their ordered moment directions. aps.org At lower temperatures, the magnetic order transitions to a commensurate state, which aligns with predictions from earlier Density Functional Theory (DFT) calculations. aps.org
In contrast, lanthanum nickelates (RNiO₃, where R is a rare-earth ion) have garnered significant interest due to their metal-insulator transitions and unique charge and spin-ordering phenomena. ill.eu While it was theoretically expected that lanthanum nickelates would exhibit strong antiferromagnetic properties, they historically remained metallic and paramagnetic at low temperatures. ill.eu However, research on single crystals has revealed that LaNiO₃ is, in fact, a highly metallic and antiferromagnetic transition metal oxide with a relatively high ordering temperature of 157 K. ill.eu
The cuprate-analog nickelate La₄Ni₃O₈ undergoes a transition at 105 K to a low-temperature phase characterized by charge-stripe and antiferromagnetic (AFM) order on the square planar NiO₂ layers. aps.org Muon spin rotation (μSR) studies indicate that this AFM transition is abrupt and commensurate. aps.orgresearchgate.net The nickel moments are estimated to be less than or equal to 0.5 μB. researchgate.net
The substitution of other elements can significantly influence the magnetic phase transitions. In La(Fe,Si)₁₃ compounds, substituting iron with nickel increases the transition temperature and changes the nature of the phase transition from first-order to second-order. DFT calculations suggest that Ni atoms preferentially occupy the 96i positions without significantly altering the total magnetic moment. Similarly, in LaFe₁₁.₅₂₋ₓMₓSi₁.₄₈ (M=Ni/Cr) alloys, increasing the nickel content to a critical value of x=0.08 also leads to a change from a first-order to a second-order magnetic transition. aip.org
The series of nickel-oxide compounds LaNiO₃ (formal d⁷), La₂NiO₄ (formal d⁸), and LaNiO₂ (formal d⁹) showcases the influence of the Ni(3d) filling on magnetic ordering. arxiv.org First-principles many-body theory reveals that while La₂NiO₄ is a robust-moment system, the infinite-layer compound LaNiO₂ exhibits very weak Ni-ordered moments. arxiv.org
Table 1: Magnetic Transition Temperatures in Lanthanum-Nickel Compounds
| Compound | Transition Temperature(s) (K) | Type of Magnetic Ordering | Reference |
|---|---|---|---|
| La₂Ni₇ | ~61.0, ~56.5, ~42 | Incommensurate and Commensurate | aps.org |
| LaNiO₃ | 157 | Antiferromagnetic | ill.eu |
| La₄Ni₃O₈ | 105 | Antiferromagnetic with charge-stripe order | aps.org |
Parametric Studies of the Magnetocaloric Effect and Its Enhancement
The magnetocaloric effect (MCE) in lanthanum-based compounds can be significantly influenced by the substitution of nickel. In La(Fe,Si)₁₃ compounds, the introduction of nickel is a key strategy for tuning their magnetocaloric properties. mdpi.com The substitution of Fe with Ni in these alloys leads to an increase in the Curie temperature. This substitution also modifies the order of the magnetic phase transition from first-order to second-order, which is a critical factor in the performance of magnetocaloric materials. aip.org
For example, in LaFe₁₁.₅₂₋ₓNiₓSi₁.₄₈ alloys, a critical Ni content of x=0.08 marks the change from a first-order to a second-order magnetic transition. aip.org The maximal entropy changes for x=0.05, 0.08, and 0.12 under a magnetic field change of 0-2T are 15.65 J/kgK, 14.28 J/kgK, and 12.64 J/kgK, respectively. aip.org While the peak entropy change decreases with increasing Ni, the ability to shift the operating temperature and modify the transition characteristics provides a pathway for optimizing these materials for specific magnetic refrigeration applications. acs.org
In other systems, such as La₀.₆₇Ca₀.₃₃Mn₀.₉₈Ni₀.₀₂O₃ manganite oxide, nickel substitution has also been explored to enhance the MCE. researchgate.netaip.orgump.ac.id However, in some cases, increasing the amount of Ni can lead to a reduction in the maximum magnetic entropy change and the relative cooling power (RCP). For instance, in La₀.₆Pr₀.₁Ba₀.₃Mn₁₋ₓNiₓO₃ nanocrystalline samples, a high amount of Ni doping reduced the maximum magnetic entropy from 1.97 J/kg·K (for x=0) to 0.65 J/kg·K (for x=0.3) for a field change of 5 T. researchgate.net This highlights the complex interplay between composition and magnetocaloric performance.
The synthesis method also plays a role. The use of a Pauli paramagnetic LaNi₅ alloy as a catalyst in the synthesis of nickel-filled carbon nanotubes resulted in materials with significant coercivity values, indicating the potential for creating novel magnetic composites. rsc.org
Table 2: Magnetocaloric Properties of Ni-Substituted Lanthanum Compounds
| Compound | Ni Content (x) | Maximal Entropy Change (J/kgK) | Magnetic Field Change (T) | Reference |
|---|---|---|---|---|
| LaFe₁₁.₅₂₋ₓNiₓSi₁.₄₈ | 0.05 | 15.65 | 2 | aip.org |
| LaFe₁₁.₅₂₋ₓNiₓSi₁.₄₈ | 0.08 | 14.28 | 2 | aip.org |
| LaFe₁₁.₅₂₋ₓNiₓSi₁.₄₈ | 0.12 | 12.64 | 2 | aip.org |
| La₀.₆Pr₀.₁Ba₀.₃Mn₁₋ₓNiₓO₃ | 0 | 1.97 | 5 | researchgate.net |
| La₀.₆Pr₀.₁Ba₀.₃Mn₁₋ₓNiₓO₃ | 0.3 | 0.65 | 5 | researchgate.net |
Thermoelectric Material Research
Charge Carrier Transport Mechanisms and Electrical Conductivity Optimization Strategies
The optimization of electrical conductivity is a key aspect of enhancing the thermoelectric performance of lanthanum-nickel based materials. The primary charge carriers and their transport mechanisms dictate the electrical properties. In many lanthanum-nickel oxides, the transport is governed by small polaron hopping. rsc.org
Substitution strategies are commonly employed to manipulate charge carrier concentration and, consequently, electrical conductivity. For instance, in LaCo₁₋ₓNiₓO₃ ceramics, substituting cobalt with nickel significantly increases the electrical conductivity. aip.orgresearchgate.net This is attributed to the introduction of additional charge carriers. However, this substitution also tends to decrease the Seebeck coefficient. aip.orgresearchgate.net Theoretical analysis suggests that the power factor (S²σ) can be optimized, with a maximum room-temperature power factor of 1.41 × 10⁻⁴ W m⁻¹ K⁻² achieved in LaCo₀.₉Ni₀.₁O₃, which is more than three times that of pure LaCoO₃. aip.org
The creation of oxygen vacancies is another strategy to modify charge carrier transport. In ultrathin (LaNiO₃₋δ)₁/(LaAlO₃)₁(001) superlattices, oxygen vacancies can lead to electron localization and trigger charge disproportionation, resulting in an insulating phase. aps.org
Phonon Transport and Thermal Conductivity Engineering for Improved Performance
A critical aspect of developing high-performance thermoelectric materials is the reduction of lattice thermal conductivity (κ_L) without significantly impairing electrical conductivity. researchgate.net This involves engineering the transport of phonons, the primary heat carriers in many materials. the-innovation.org Several strategies are employed to scatter phonons of various frequencies.
In lanthanum-nickel based thermoelectric materials, introducing point defects through elemental substitution is a common approach. In La₃₋ₓSmₓTe₄/Ni composites, the substitution of lanthanum with samarium creates point defects that effectively scatter phonons, leading to a reduction in lattice thermal conductivity. mdpi.comresearchgate.net
The goal of these strategies is to achieve "full-spectrum phonon scattering," where different types of scattering centers (point defects, dislocations, grain boundaries, nanoparticles) work together to scatter phonons across a wide range of frequencies. frontiersin.org The effectiveness of different scattering mechanisms is temperature-dependent; grain boundary scattering is typically dominant at low temperatures, while Umklapp scattering becomes more significant at higher temperatures. researchgate.net
In some systems, electron-phonon interactions can also play a significant role in reducing lattice thermal conductivity, especially at high carrier concentrations. researchgate.net Understanding and manipulating these various phonon scattering mechanisms is crucial for engineering the thermal conductivity and ultimately enhancing the thermoelectric performance of lanthanum-nickel materials. jim.org.cnoaepublish.com
Figure of Merit (ZT) Maximization Strategies
The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, which is defined as ZT = (S²σ/κ)T, where S is the Seebeck coefficient, σ is the electrical conductivity, κ is the thermal conductivity, and T is the absolute temperature. researchgate.net Maximizing ZT requires a delicate balance of these interdependent properties: a high power factor (S²σ) and low thermal conductivity. researchgate.net
In lanthanum-nickel based materials, several strategies are pursued to enhance the ZT value. One of the primary approaches is the optimization of carrier concentration through doping or substitution. In LaCo₁₋ₓNiₓO₃ ceramics, while Ni substitution increases electrical conductivity, it also reduces the Seebeck coefficient. aip.orgresearchgate.net A theoretical study predicted that the ZT is maximized at a Ni substitution level of x = 0.031. aip.orgresearchgate.net
A successful example of ZT enhancement is demonstrated in n-type La₃₋ₓSmₓTe₄/Ni composites. mdpi.comresearchgate.netresearchgate.net Here, substituting lanthanum with samarium simultaneously optimizes the carrier concentration (reducing electrical thermal conductivity) and introduces point defects that scatter phonons (reducing lattice thermal conductivity). mdpi.comresearchgate.net This combined effect leads to a significant enhancement of the ZT. A maximum ZT of approximately 1.1 at 1273 K and an average ZT (ZT_ave) of 0.8 over the range of 600 K to 1273 K were achieved in the La₂.₃₁₅Sm₀.₆₈₅Te₄/10 vol.% Ni composite. mdpi.comresearchgate.net
The creation of heterostructures, such as LaNiO₃–La₂CuO₄ superlattices, offers another avenue for ZT optimization. By controlling the layer thicknesses and the number of interfaces, both charge and phonon transport can be engineered to improve the thermoelectric properties. acs.org The introduction of numerous interfaces can effectively scatter phonons, thereby reducing thermal conductivity.
Ultimately, maximizing ZT in lanthanum-nickel materials involves a multi-pronged approach that combines carrier concentration tuning, often through elemental substitution, with thermal conductivity reduction via techniques like nanostructuring and the introduction of various phonon scattering centers. frontiersin.org
Table 3: Thermoelectric Properties of Lanthanum-Nickel Compounds
| Compound | Maximum Power Factor (W m⁻¹ K⁻²) | Maximum ZT | Temperature (K) | Reference |
|---|---|---|---|---|
| LaCo₀.₉Ni₀.₁O₃ | 1.41 × 10⁻⁴ (Room Temp) | - | - | aip.org |
| La₂.₃₁₅Sm₀.₆₈₅Te₄/10 vol.% Ni | - | ~1.1 | 1273 | mdpi.com |
Advanced Energy Storage Applications Beyond Hydrogen (e.g., Supercapacitors, Batteries - focused on material science aspect)
Lanthanum-nickel (La-Ni) compounds are emerging as versatile materials in advanced energy storage systems beyond their traditional use in hydrogen storage. From perovskite oxides in supercapacitors to complex alloys in rechargeable batteries, the unique electronic and structural properties of these materials offer significant potential for enhancing energy and power densities, as well as cycling stability. This section delves into the material science aspects of La-Ni compounds in supercapacitors and batteries, focusing on their functional performance and the underlying mechanisms driving their electrochemical behavior.
Supercapacitor Applications
Lanthanum-nickel oxides, particularly the perovskite-structured Lanthanum Nickelate (LaNiO₃), have garnered considerable attention as electrode materials for supercapacitors. researchgate.netrsc.org These materials are valued for their high electrical conductivity, electrochemical activity, and structural stability. scispace.com The charge storage mechanism in LaNiO₃-based supercapacitors is primarily pseudocapacitive, involving fast and reversible Faradaic reactions at the electrode-electrolyte interface. sci-hub.se
Research has focused on nanostructuring and creating composite materials to maximize the electrochemical performance of lanthanum-nickel oxides. For instance, LaNiO₃ nanofibers have been fabricated and studied as supercapacitor electrodes, demonstrating the influence of morphology on specific capacitance. sci-hub.seresearchgate.net In one study, LaNiO₃ nanofibers exhibited a specific capacitance of 116.3 F/g at a current density of 1 A/g. sci-hub.seresearchgate.net
To further enhance performance, researchers have explored the creation of composite structures. A notable example is the development of dandelion-shaped LaNiO₃/Nickel Oxide (NiO) core-shell structures. researchgate.netnih.gov In this design, the highly conductive LaNiO₃ core provides an efficient pathway for electron transport to the NiO shell, which offers high pseudocapacitance. researchgate.net This synergistic effect results in a significantly higher specific capacitance of 326.8 F/g at 1 A/g, compared to 166.5 F/g for pure LaNiO₃ and 44.2 F/g for pure NiO. researchgate.netnih.gov An asymmetric supercapacitor constructed with this core-shell material demonstrated an energy density of 30.4 Wh/kg at a power density of 1800 W/kg, with 97.7% capacity retention after 3000 cycles. researchgate.netnih.gov
Another promising approach involves the synthesis of Lanthanum Oxide Nickel Hydroxide (B78521) (LONH) composites. frontiersin.orgnih.gov These composites, with a unique triangular nanosheet morphology, have shown an outstanding specific capacitance of 783.0 F/g at 1 A/g. frontiersin.orgnih.gov An asymmetric supercapacitor using LONH as the positive electrode achieved a high energy density of 107.8 Wh/kg at a power density of 800 W/kg and maintained over 90% of its initial capacitance after 3000 cycles. frontiersin.orgnih.gov The improved performance is attributed to the enhanced proton conductivity and modified morphology provided by the lanthanum species. frontiersin.orgnih.gov
Doping LaNiO₃ with other elements has also proven to be an effective strategy. For example, doping with Strontium (Sr) can significantly improve the electrochemical properties. researchgate.netnih.gov Research on Sr-doped LaNiO₃ has shown a substantial increase in specific capacitance with increasing Sr content. The composition LaSr₀.₈Ni₀.₂O₃ exhibited a superior specific capacitance of 564 F/g and retained 83% of its capacitance after 10,000 cycles. researchgate.net
The table below summarizes the performance of various lanthanum-nickel-based materials in supercapacitor applications.
| Material | Morphology | Specific Capacitance (F/g) | Current/Scan Rate | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability |
| LaNiO₃ sci-hub.seresearchgate.net | Nanofibers | 116.3 | 1 A/g | - | - | - |
| LaNiO₃ researchgate.net | Nanoparticles | 177.53 | 5 mV/s | 24.65 | 1480 | 73.35% after 3000 cycles |
| LaNiO₃/NiO researchgate.netnih.gov | Core-shell Dandelions | 326.8 | 1 A/g | 30.4 | 1800 | 97.7% after 3000 cycles |
| LONH Composite frontiersin.orgnih.gov | Triangle Nanosheets | 783.0 | 1 A/g | 107.8 | 800 | >90% after 3000 cycles |
| La₀.₆Sr₀.₄NiO₃-δ nih.gov | Nanosheets | 115.88 mAh/g | 0.6 A/g | 17.94 | 1600 | 104.4% after 16,000 cycles |
| LaSr₀.₈Ni₀.₂O₃ researchgate.net | Nanoparticles | 564 | 1 A/g | - | - | 83% after 10,000 cycles |
Battery Applications
In the realm of rechargeable batteries, lanthanum-nickel alloys are well-established as anode materials, particularly in Nickel-Metal Hydride (Ni-MH) batteries. wikipedia.orgnih.gov These alloys, typically of the AB₅ type (where A is a rare-earth element like lanthanum and B is a transition metal like nickel), are capable of reversibly absorbing and desorbing large amounts of hydrogen, which forms the basis of the battery's negative electrode reaction. nih.gov
The performance of these alloys is highly dependent on their composition and microstructure. Research has shown that nanostructured LaNi₅, synthesized via methods like sol-gel, can exhibit improved kinetic properties, such as reduced charge transfer resistance, compared to their micro-sized counterparts produced by conventional melting and grinding. ect-journal.kz One study found that nanostructured LaNi₅ reached a maximum capacity of 180 mAh/g within the first 5 cycles, demonstrating rapid activation. ect-journal.kz
To enhance the performance and stability of La-Ni based anodes, various elemental substitutions are made. For example, the La₀.₆Ce₀.₄Ni₃.₄₅Co₀.₇₅Mn₀.₇Al₀.₁ alloy has been investigated for its high-temperature performance, showing a discharge capacity of 331.0 mAh/g at 293 K. researchgate.net The addition of elements like cobalt, manganese, and aluminum helps to tailor the thermodynamic and kinetic properties of the hydride-forming alloy, improving cycle life and charge retention. researchgate.netresearchgate.net
Beyond Ni-MH batteries, lanthanum-nickel oxides are being explored for other battery chemistries. For instance, LaNiO₃ nanofibers have been investigated as potential anodes for lithium-ion batteries. sci-hub.seresearchgate.net In this application, they exhibited a specific discharge capacity of 92 mAh/g after 200 cycles. sci-hub.seresearchgate.net Furthermore, Mg-doped LaNiO₃ nanofibers have been successfully used as a bifunctional catalyst for the air electrode in rechargeable zinc-air batteries, delivering a high specific capacity of 809.9 mAh/g and demonstrating excellent cycling stability for over 110 hours. acs.org
The table below presents a summary of the performance of lanthanum-nickel materials in various battery applications.
| Material | Battery Type | Role | Performance Metric | Value | Cycling Performance |
| LaNi₅ ect-journal.kz | Ni-MH | Anode | Max. Discharge Capacity | 180 mAh/g | Degrades to 130 mAh/g after 50 cycles |
| La₀.₆Ce₀.₄Ni₃.₄₅Co₀.₇₅Mn₀.₇Al₀.₁ researchgate.net | Ni-MH | Anode | Max. Discharge Capacity | 331.0 mAh/g (at 293 K) | - |
| LaNiO₃ sci-hub.seresearchgate.net | Li-ion | Anode | Specific Discharge Capacity | 92 mAh/g | After 200 cycles |
| LaNi₀.₈₅Mg₀.₁₅O₃ acs.org | Zinc-Air | Air Electrode Catalyst | Specific Capacity | 809.9 mAh/g | Stable over 110 hours |
Challenges, Opportunities, and Future Research Directions
Current Limitations and Performance Bottlenecks in Lanthanum-Nickel Material Systems
Lanthanum-nickel alloys, particularly the archetypal LaNi₅, are foundational materials in areas like hydrogen storage and nickel-metal hydride (NiMH) batteries. However, their widespread application is hampered by several inherent limitations that affect their long-term performance and stability.
A primary challenge is the intrinsic degradation of the material during hydrogen absorption-desorption cycling. LaNi₅ hydrides are thermodynamically unstable and can decompose into nickel and lanthanum hydride (LaH₂) or lanthanum hydroxide (B78521) (La(OH)₃) through disproportionation reactions. techbriefs.comcapes.gov.br This process is exacerbated by the significant volume expansion, as much as 24%, that occurs upon hydrogen absorption. techbriefs.com The repeated expansion and contraction induce severe mechanical stress, leading to pulverization of the alloy particles. This not only reduces the material's structural integrity but also creates fresh, reactive surfaces that accelerate degradation.
Another significant bottleneck is the material's susceptibility to performance decay. Investigations into the degradation mechanism have shown that with cycling, stable hydrides can form, which are not easily reversible. capes.gov.br This "trapping" of hydrogen reduces the material's effective storage capacity over time. Magnetization measurements have confirmed the formation of nickel clusters at the surface, which is indicative of the formation of these stable, undesirable hydrides. capes.gov.br This degradation is a key factor limiting the cycle life of electrodes made from these materials. techbriefs.com
Furthermore, the complexity of the phase equilibria in the lanthanum-nickel system presents synthesis challenges, especially when trying to create specific, controlled compositions to optimize performance. ntnu.no These limitations necessitate focused research on enhancing the material's stability and durability for practical, long-term applications.
Exploration of Novel Lanthanum-Nickel Based Multicomponent and Hybrid Systems
To overcome the limitations of binary lanthanum-nickel alloys, a significant research thrust is the development of multicomponent and hybrid systems. By strategically introducing additional elements into the LaNi₅ structure or creating composite materials, researchers can tailor the alloy's properties for improved performance.
Multicomponent Alloys:
A common strategy involves the partial substitution of either lanthanum or nickel with other elements to form alloys with the general formula AB₅ or A₂B₇. wikipedia.orgmdpi.com The goal is to stabilize the crystal structure, modify the hydrogen absorption/desorption thermodynamics, and improve cycle life. For instance, substituting nickel with elements like tin (Sn), germanium (Ge), cobalt (Co), manganese (Mn), or aluminum (Al) has been explored. techbriefs.comwikipedia.org The addition of solutes that form strong chemical bonds with lanthanum, such as Sn and Ge, has been shown to suppress the diffusion of lanthanum atoms, thereby inhibiting the disproportionation reaction and extending the electrode's cyclic lifetime. techbriefs.com Similarly, adding cerium (Ce) or yttrium (Y) in place of lanthanum can increase the unit cell's c/a ratio, which significantly enhances the alloy's resistance to pulverization and improves structural stability during long-term cycling. mdpi.com
Research into ternary La-Mg-Ni alloys, such as La₂MgNi₉, has demonstrated electrochemical discharge capacities up to 400 mAh/g, a notable increase over commercial AB₅-type electrodes. ntnu.no In these materials, magnesium replaces lanthanum, creating a hybrid structure that favorably alters the thermodynamics of metal-hydrogen interactions. ntnu.no Other studies have investigated perovskite-type catalysts like LaNiₓFe₁₋ₓO₃ for applications such as dry reforming of methane (B114726), where the addition of iron enhances catalytic activity and stability. mdpi.com
Hybrid Systems:
Another promising avenue is the creation of hybrid materials that combine lanthanum-nickel compounds with other materials to leverage synergistic effects. For example, lanthanum oxide nickel hydroxide (LONH) composites have been developed as high-performance electrode materials for supercapacitors. frontiersin.orgresearchgate.net In these systems, the addition of lanthanum can alter the morphology of nickel hydroxide into unique nanosheet structures and significantly boost supercapacitor performance, achieving high energy density and excellent cycle stability. frontiersin.org The lanthanide elements, being good proton conductors, can enhance the intrinsic ionic and electronic conductivity of the nickel-based hydroxide. frontiersin.org
The table below summarizes the effect of various elemental substitutions on the properties of LaNi₅-based alloys.
| Substitution Element | Target Site | Observed Improvement | Reference |
| Tin (Sn), Germanium (Ge) | Nickel (B-site) | Enhanced cycle life by suppressing La diffusion and disproportionation. | techbriefs.com |
| Cobalt (Co), Manganese (Mn), Aluminum (Al) | Nickel (B-site) | General performance modification for NiMH batteries. | wikipedia.org |
| Cerium (Ce), Yttrium (Y) | Lanthanum (A-site) | Improved resistance to pulverization and structural stability. | mdpi.com |
| Magnesium (Mg) | Lanthanum (A-site) | Increased electrochemical discharge capacity (e.g., in La₂MgNi₉). | ntnu.no |
| Iron (Fe) | Nickel (B-site) | Enhanced catalytic activity and stability in perovskite structures (e.g., LaNiₓFe₁₋ₓO₃). | mdpi.com |
These explorations into multicomponent and hybrid systems represent a critical frontier in advancing the practical applications of lanthanum-nickel materials, moving beyond the constraints of the original binary compound.
Development of Advanced In Situ and Operando Characterization Methodologies
To unlock the full potential of lanthanum-nickel materials, it is crucial to understand their dynamic behavior under real-world operating conditions. Traditional ex situ characterization methods, where the material is analyzed before and after operation, often fail to capture the transient intermediate phases and degradation mechanisms that govern performance. This has spurred the development and application of advanced in situ and operando techniques, which allow researchers to observe structural, chemical, and morphological changes in real time. sciengine.comaip.org
These advanced methodologies are essential for studying energy materials in functional devices, which frequently operate under non-equilibrium conditions. aip.orgacs.org Capturing their real-time behavior is key to understanding performance and failure mechanisms. acs.org
Key techniques applicable to lanthanum-nickel systems include:
In Situ/ Operando X-ray Diffraction (XRD): This is a powerful tool for monitoring phase transitions and changes in the crystal lattice parameters of lanthanum-nickel alloys during hydrogen absorption/desorption or electrochemical cycling. sciengine.com By collecting diffraction data in real time, researchers can identify the formation of hydride phases, track lattice expansion, and observe the onset of degradation through the appearance of secondary phases like LaH₂ or Ni. capes.gov.brsciengine.com
Differential Electrochemical Mass Spectrometry (DEMS): This technique is particularly useful for analyzing gas evolution in electrochemical systems. sciengine.com In the context of NiMH batteries using lanthanum-nickel electrodes, DEMS can monitor the evolution of hydrogen and other gaseous byproducts, providing insights into reaction efficiencies and side reactions. sciengine.com
In Situ/ Operando Spectroscopy: A range of spectroscopic methods can provide detailed chemical and electronic information. Techniques like Raman spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and X-ray Absorption Spectroscopy (XAS) can be adapted for operando studies to probe the chemical state of lanthanum and nickel, identify surface species, and understand charge transfer mechanisms at the electrode-electrolyte interface. acs.orgmdpi.com
In Situ/ Operando Microscopy: Techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) allow for direct visualization of morphological changes. mdpi.com For lanthanum-nickel materials, this can reveal the process of particle pulverization, the formation of cracks, and changes in the electrode's microstructure during cycling.
The integration of these characterization tools provides a multidimensional view of the material's behavior. While these techniques are powerful, challenges remain in designing experimental cells that mimic real battery operating conditions without compromising the quality of the detection signal. oaepublish.com Future progress will depend on developing novel in situ/ operando cells and combining multiple characterization techniques to gain a comprehensive understanding of the complex processes occurring within lanthanum-nickel material systems. aip.org
Integration of Data Science and Machine Learning for Accelerated Materials Discovery and Design
The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. The integration of data science and machine learning (ML) is revolutionizing this paradigm, offering powerful tools to accelerate the design and discovery of new and improved lanthanum-nickel based materials. materials.zonewashington.eduresearchgate.net This data-driven approach leverages advanced computational techniques and statistical models to predict material properties, identify hidden patterns in complex datasets, and guide experimental efforts more efficiently. rsc.orgaip.org
In the context of lanthanum-nickel systems, particularly for hydrogen storage applications, ML models can be trained on existing databases of material properties to predict the performance of novel compositions. numberanalytics.comresearchgate.net For example, researchers are using ML algorithms like random forests and deep neural networks to predict the hydrogen storage capacity (HSC), enthalpy of formation, and equilibrium pressure of intermetallic compounds based solely on elemental and compositional information. researchgate.netarxiv.orgarxiv.org This significantly reduces the need for extensive experimental synthesis and testing. numberanalytics.com
Key applications of data science and ML in this field include:
Property Prediction: ML models can establish complex relationships between a material's composition, structure, and its functional properties. oaepublish.com For alloy design, this means predicting characteristics like strength, ductility, and, crucially for La-Ni systems, hydrogen storage capacity and cycling stability. arxiv.organu.edu.au
Accelerated Discovery: By screening vast numbers of hypothetical compounds computationally, ML can identify promising candidates for experimental validation. researchgate.netimdea.org This high-throughput screening, guided by ML predictions, narrows down the search space and focuses laboratory work on the most promising materials. imdea.org
Inverse Design: Instead of predicting the properties of a given material, inverse design models start with desired properties and work backward to suggest the optimal chemical compositions and processing conditions to achieve them. anu.edu.au This approach has the potential to design tailored La-Ni based alloys with specific performance targets.
Understanding Complex Phenomena: ML techniques, including unsupervised learning, can help uncover previously unknown relationships and patterns within large materials datasets. rsc.org For instance, analyzing the arrangement of atoms over small distances, known as short-range order (SRO), is crucial for developing advanced high-entropy alloys, and ML is proving instrumental in quantifying these complex arrangements. mit.edu
Sustainability Considerations and Scalable Production of Lanthanum-Nickel Materials
The long-term viability of lanthanum-nickel materials is intrinsically linked to the sustainability of their production and the scalability of manufacturing processes. Lanthanum is a rare earth element (REE), and the extraction and processing of REEs present significant environmental and supply chain challenges. tum.decircularise.com
Sustainability Challenges:
Critical Raw Materials: The European Commission classifies certain REEs as "critical" due to their high demand and supply risk, which is heavily concentrated in a few countries. tum.decircularise.com This geopolitical concentration creates supply chain vulnerabilities for industries reliant on these materials, including those producing La-Ni alloys for batteries and hydrogen storage. circularise.com
Environmental Impact of Production: Conventional production of REEs and related alloys can be energy-intensive and generate harmful byproducts. acs.org For example, traditional electrowinning processes often use consumable carbon anodes, which produce significant greenhouse gas emissions. acs.org Mining and separation processes can also have considerable environmental footprints. cdnsciencepub.com
Opportunities and Future Directions:
Sustainable Sourcing and Circular Economy: There is a strong push to develop more sustainable supply chains through resource efficiency and circular economy practices. cdnsciencepub.commmta.co.uk This includes the development of technologies for recycling and recovering REEs from end-of-life products, such as NiMH batteries and permanent magnets. mmta.co.uk Establishing a circular supply chain for REEs can reduce reliance on primary mining and mitigate environmental impact. mmta.co.uk
Greener Production Technologies: Research is focused on developing more energy-efficient and environmentally friendly production methods. One promising approach is the use of chloride-based molten salt electrolysis with dimensionally stable anodes instead of the conventional oxyfluoride process. acs.org This alternative method can significantly lower specific energy consumption and eliminate direct CO₂ emissions, producing reusable chlorine gas as a byproduct. acs.org
Scalable Manufacturing: For widespread adoption, the production of advanced lanthanum-nickel alloys must be scalable. markwideresearch.com This requires optimizing synthesis techniques, such as rapid solidification (melt spinning), to produce materials with controlled compositions and desired microstructures on a larger scale. ntnu.no Variations in processing conditions provide a complementary route to tailoring the properties of La-Mg-Ni alloys, which is crucial for upscaling production. ntnu.no
Addressing these sustainability and scalability issues is crucial for securing a stable supply of lanthanum-nickel materials for clean energy technologies like hybrid vehicles, hydrogen storage systems, and wind turbines. tum.deamericanelements.comeitrawmaterials.eunoahchemicals.com A concerted effort in innovation, from sustainable mining and recycling to eco-efficient alloy production, will be essential for the future of this important class of materials. eitrawmaterials.eu
Q & A
Basic: What are the standard synthesis methods for lanthanum-nickel intermetallic compounds, and how do they influence structural properties?
Answer:
Common synthesis methods include solid-state reaction, co-precipitation, and sol-gel techniques. Solid-state reactions typically involve high-temperature annealing (e.g., 800–1200°C) of stoichiometric La and Ni precursors under inert atmospheres, producing polycrystalline phases like LaNi₅. Co-precipitation allows finer particle size control by adjusting pH and calcination parameters, while sol-gel methods enable homogeneity at the nanoscale. Structural characterization via XRD and TEM is critical to confirm phase purity and crystallinity. For reproducibility, document precursor purity, heating rates, and atmospheric conditions .
Advanced: How can in-situ transmission electron microscopy (TEM) elucidate phase transformation mechanisms in lanthanum-nickel alloys under thermal stress?
Answer:
In-situ TEM coupled with heating stages can track real-time structural evolution (e.g., LaNi₅ → LaNi₃ + Ni under hydrogenation). Key parameters include heating rates (1–10°C/min), electron beam effects, and gas exposure protocols. Pair with EDS to monitor elemental redistribution and SAED for crystallographic changes. Calibration against bulk DSC data ensures accuracy. Limitations include beam-induced artifacts, requiring control experiments .
Basic: What spectroscopic techniques are optimal for analyzing lanthanum-nickel oxide surface properties in catalytic applications?
Answer:
XPS (X-ray photoelectron spectroscopy) identifies oxidation states (e.g., Ni²⁺/Ni³⁺ ratios in LaNiO₃), while FTIR detects adsorbed intermediates (e.g., CO on Ni sites). Raman spectroscopy probes lattice vibrations to assess oxygen vacancy density. Standardize measurement conditions (vacuum level, beam exposure time) to minimize surface contamination .
Advanced: How do magnetic measurements resolve contradictions in metallic nickel exsolution efficiency from lanthanum chromite matrices?
Answer:
Ferromagnetic nickel nanoparticles exsolved from paramagnetic La₀.₇Sr₀.₃Cr₀.₉Ni₀.₁O₃-δ can be quantified via SQUID magnetometry. Measure magnetization loops at 5–300 K; the saturation magnetization (Ms) correlates with nanoparticle volume fraction. Cross-validate with TEM particle size distributions and EELS elemental maps to address discrepancies caused by matrix defects or incomplete exsolution .
Basic: What role do lanthanum and nickel play in solid oxide fuel cell (SOFC) anode materials?
Answer:
LaCrO₃-based perovskites doped with Ni (e.g., La₀.₇Sr₀.₃Cr₀.₉Ni₀.₁O₃-δ) enhance electronic conductivity and catalytic activity for H₂ oxidation. Ni exsolution under reducing conditions creates metal-ceramic interfaces, improving electrochemical performance. Optimize doping levels (5–15% Ni) to balance stability and activity .
Advanced: What statistical frameworks are recommended for reconciling contradictory solubility data in lanthanum-nickel nitrate systems?
Answer:
Apply error propagation analysis to gravimetric and spectroscopic solubility measurements. Use ANOVA to compare datasets, considering variables like temperature (±0.1°C control) and solvent purity. Meta-analyses should weight studies by measurement precision (e.g., ICP-MS > titration) and report confidence intervals .
Basic: How should researchers design experiments to assess the hydrogen storage capacity of LaNi₅ alloys?
Answer:
Use volumetric or gravimetric methods in controlled-pressure systems. Cycle H₂ absorption/desorption (e.g., 1–30 bar, 25–100°C) and measure capacity via mass change (TGA) or pressure-composition isotherms. Include error margins for temperature (±1°C) and pressure (±0.5%) fluctuations .
Advanced: What ab-initio computational strategies predict phase stability in ternary lanthanum-nickel systems (e.g., La-Ni-Al)?
Answer:
Employ density functional theory (DFT) with Hubbard-U corrections for Ni 3d electrons. Calculate formation energies of competing phases (e.g., LaNi₅ vs. LaNi₂Al₃) and validate with CALPHAD databases. Include phonon dispersion to assess dynamic stability and Gibbs free energy at operational temperatures (300–800 K) .
Basic: What are the best practices for reporting electrochemical data on lanthanum-nickel oxide electrocatalysts?
Answer:
Normalize metrics (e.g., overpotential @ 10 mA/cm²) to geometric or ECSA (electrochemical surface area). Report IR compensation, scan rates, and electrolyte pH. Use standardized testing protocols (e.g., DOE guidelines) for OER/HER activities .
Advanced: How can synchrotron X-ray absorption spectroscopy (XAS) resolve local coordination changes in LaNiO₃ during catalytic cycling?
Answer:
Operando XAS at Ni K-edge tracks oxidation state shifts and ligand environment (e.g., Ni-O bond elongation during OER). Pair with EXAFS fitting to quantify coordination numbers and disorder parameters. Beamline calibration and reference spectra (e.g., Ni foil for energy alignment) are critical for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
